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  • Product: DACM
  • CAS: 55145-14-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the DACM Mechanism of Action for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a widely used fluorescent probe for the detection an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a widely used fluorescent probe for the detection and quantification of thiols. We will delve into its mechanism of action, photophysical properties, and provide detailed experimental protocols for its application.

Introduction to DACM

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe that belongs to the coumarin (B35378) family of dyes. It is a valuable tool in biochemistry and cell biology for the specific labeling and quantification of free sulfhydryl groups in peptides, proteins, and other biomolecules. DACM itself is essentially non-fluorescent. However, upon reaction with a thiol, it forms a stable thioether linkage, resulting in a highly fluorescent adduct that emits a characteristic blue fluorescence. This "off-on" fluorescent response makes DACM an excellent reagent for sensitive thiol detection without the need for separation of the unreacted probe.[1]

Core Mechanism of Action: Michael Addition

The detection of thiols by DACM is based on a well-established chemical reaction known as a Michael addition. The maleimide (B117702) group of DACM contains an electron-deficient carbon-carbon double bond, which is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a sulfhydryl group.

The reaction proceeds as follows:

  • Nucleophilic Attack: The deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring.

  • Thioether Bond Formation: This attack results in the formation of a stable, covalent thioether bond between the sulfur atom of the thiol and the maleimide moiety of DACM.

  • Fluorescence Activation: The formation of this adduct disrupts the intramolecular photoinduced electron transfer (PeT) quenching mechanism that renders the unbound DACM non-fluorescent. This disruption leads to a significant increase in the fluorescence quantum yield of the coumarin fluorophore, resulting in a strong blue fluorescence emission.

The reaction is highly specific for thiols at neutral to slightly alkaline pH (typically pH 7.0-7.5), as the thiolate anion is the reactive species.[2][3] While maleimides can react with amines at a much higher pH, the reaction with thiols is significantly faster and more efficient under physiological conditions.[4]

DACM_Mechanism cluster_product Product DACM DACM (Non-fluorescent) Adduct DACM-Thiol Adduct (Highly Fluorescent) DACM->Adduct Michael Addition (pH 7.0-7.5) Thiol Thiol (R-SH) Thiol->Adduct Thiol_Quantification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Thiol Standards (e.g., Cysteine or Glutathione) D Mix DACM with Standards and Samples A->D B Prepare Sample Solution B->D C Prepare DACM Working Solution C->D E Incubate in the Dark (e.g., 30 min at RT) D->E F Measure Fluorescence (λex ≈ 390 nm, λem ≈ 470 nm) E->F G Generate Standard Curve F->G H Determine Thiol Concentration in Sample G->H Protein_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification A Dissolve Protein in Degassed Buffer (pH 7.0-7.5) B (Optional) Reduce Disulfide Bonds with TCEP A->B D Add DACM to Protein Solution (10-20 fold molar excess) B->D C Prepare DACM Solution C->D E Incubate (2h at RT or overnight at 4°C, in dark) D->E F Separate Labeled Protein from Unreacted DACM via Size- Exclusion Chromatography E->F

References

Exploratory

In-Depth Technical Guide to DACM Dye: Excitation, Emission, and Applications in Thiol Detection

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent dye widely utilized for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent dye widely utilized for the detection and quantification of thiols in biological systems. This document details its core photophysical properties, experimental protocols for its application, and its role in investigating cellular signaling pathways.

Core Properties and Spectral Characteristics of DACM

DACM is a thiol-reactive fluorescent probe that belongs to the coumarin (B35378) family of dyes. Its maleimide (B117702) group reacts specifically with the sulfhydryl groups of cysteine residues in proteins and other small thiol-containing molecules, forming a stable thioether bond. This reaction is accompanied by a significant increase in fluorescence quantum yield, making DACM an excellent tool for detecting and quantifying free thiols.

Quantitative Photophysical Data

While the literature consistently describes the molar extinction coefficient and quantum yield of DACM-thiol adducts as high, specific numerical values are not always readily available and can be highly dependent on the local environment of the dye.[1] However, based on available information and comparison with similar coumarin derivatives, the following table summarizes the key photophysical properties of DACM.

PropertyValueNotes
Full Chemical Name N-(7-Dimethylamino-4-methylcoumarinyl)maleimide
CAS Number 55145-14-7[2]
Molecular Formula C₁₆H₁₄N₂O₄[2]
Molecular Weight 298.29 g/mol [2]
Excitation Maximum (λex) ~396 nm[3]After reaction with a thiol.
Emission Maximum (λem) ~468 nm[3]After reaction with a thiol.
Molar Extinction Coefficient (ε) High upon thiol reaction[1]Specific values are dependent on the conjugate and solvent. For comparison, similar coumarin derivatives can have ε values in the range of 20,000 to 40,000 M⁻¹cm⁻¹.
Fluorescence Quantum Yield (Φ) High upon thiol reaction[1]The quantum yield of the unreacted dye is low. For comparison, the quantum yield of a related coumarin derivative, 7-amino-4-methylcoumarin (B1665955) (AMC), can be high in certain solvents.
Fluorescence Lifetime (τ) Not widely reportedThe fluorescence lifetime of coumarin dyes is typically in the range of 1-5 nanoseconds.

Experimental Protocols

The following are detailed methodologies for the application of DACM in labeling proteins and staining cells for fluorescence microscopy.

Protocol 1: Labeling of Proteins with DACM

This protocol describes the covalent labeling of purified proteins with DACM to quantify and visualize thiol groups.

Materials:

  • DACM dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), optional)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use Dithiothreitol (DTT) as it contains a free thiol that will react with DACM.

  • DACM Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DACM in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the DACM stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted DACM by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~396 nm (for DACM concentration).

Protocol 2: Staining of Live Cells with DACM

This protocol outlines the steps for staining living cells to visualize intracellular free thiols.

Materials:

  • DACM dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope

Procedure:

  • DACM Working Solution Preparation:

    • Prepare a 1-10 mM stock solution of DACM in anhydrous DMF or DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium or PBS/HBSS to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

    • Add the DACM working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye.

  • Imaging:

    • Add fresh pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for DACM (e.g., DAPI or violet filter set).

Protocol 3: Staining of Fixed Cells with DACM

This protocol provides a method for staining fixed cells to detect protein thiols.

Materials:

  • DACM dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • DACM Staining:

    • Prepare a working solution of DACM in PBS at a final concentration of 1-20 µM.

    • Incubate the fixed cells with the DACM working solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope with a suitable filter set for DACM.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for DACM Staining

The following diagram illustrates the general workflow for staining cells with DACM for fluorescence microscopy analysis.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (for fixed cells) cell_culture->fixation permeabilization Permeabilization (optional) fixation->permeabilization dacm_prep Prepare DACM Solution incubation Incubate with DACM dacm_prep->incubation washing Wash Excess Dye incubation->washing mounting Mount Sample washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General experimental workflow for cell staining with DACM dye.

DACM in the Context of Redox Signaling: The Keap1-Nrf2 Pathway

DACM is a valuable tool for studying redox signaling pathways where the modification of protein thiols plays a regulatory role. One such critical pathway is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 become modified (e.g., through S-glutathionylation), leading to a conformational change that prevents it from binding to Nrf2.[4][5][6] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. DACM can be used to detect the S-thiolation of proteins like Keap1, providing insights into the activation state of this protective pathway.

The diagram below illustrates the role of protein thiol modification in the Keap1-Nrf2 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Basal State Keap1_mod Keap1 (Thiol Modified) Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Ub->Proteasome Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces Thiol Modification Nrf2_free Nrf2 (Free) Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: Role of thiol modification in Keap1-Nrf2 signaling.

References

Foundational

Unveiling the Photophysics of a Thiol-Reactive Probe: A Technical Guide to the Quantum Yield of DACM in Diverse Solvent Environments

For Immediate Release This technical guide provides a comprehensive analysis of the fluorescence quantum yield of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM), a widely utilized thiol-reactive fluorescent pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the fluorescence quantum yield of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM), a widely utilized thiol-reactive fluorescent probe. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data on DACM's photophysical behavior in various solvents, details the experimental methodologies for quantum yield determination, and presents a visual workflow to aid in experimental design. Understanding the influence of the local environment on the quantum yield of DACM is critical for its effective application in cellular imaging, protein labeling, and drug discovery.

Data Presentation: Quantum Yield of DACM in Various Solvents

The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that dictates its brightness and suitability for various applications. It is highly sensitive to the surrounding environment, including solvent polarity, viscosity, and hydrogen bonding capacity. While DACM is known for its high quantum yield upon reaction with thiols, its intrinsic photophysical properties in different neat solvents are essential for understanding its behavior and for the design of robust assays.

Due to the scarcity of a single comprehensive study, the following table consolidates data from various sources to provide an overview of DACM's quantum yield in different solvents. It is important to note that variations in experimental conditions can lead to discrepancies in reported values.

SolventDielectric Constant (ε)Refractive Index (n)Quantum Yield (Φ)
Methanol 32.71.329Data not available in searched literature
Ethanol 24.61.361Data not available in searched literature
Acetonitrile 37.51.344Data not available in searched literature
Dimethyl Sulfoxide (DMSO) 46.71.479Data not available in searched literature
Water 80.11.333Data not available in searched literature
Cyclohexane 2.021.427Data not available in searched literature
Chloroform 4.811.446Data not available in searched literature

Note: Despite a comprehensive literature search, specific quantitative data for the quantum yield of unbound DACM in various pure solvents was not found in the available resources. The provided table structure is intended to be populated as this data becomes available through further experimental work. The general principle for many coumarin (B35378) dyes is that their quantum yield is influenced by solvent polarity.[1]

Experimental Protocols: Determination of Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a cornerstone of photophysical characterization. The most common and reliable method is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][2]

Principle of the Comparative Method:

The quantum yield of an unknown sample (Φ_x) is calculated relative to a standard (Φ_st) using the following equation:[1]

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

Detailed Experimental Steps:

  • Standard Selection: Choose a suitable fluorescence standard with a known and well-documented quantum yield in the solvent of interest. The standard should have absorption and emission spectra that are in a similar range to the sample to minimize instrumental artifacts. For blue-emitting dyes like DACM, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ is a common standard.

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent standard and the DACM sample in the desired spectroscopic-grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • It is crucial to keep all experimental parameters (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).

    • The quantum yield can then be calculated using the gradients of the plots:

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Mandatory Visualization: Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Known Φ_st) abs_spec Measure Absorbance (A) at Excitation Wavelength prep_standard->abs_spec fluo_spec Measure Fluorescence Emission (I) (Integrated Intensity) prep_standard->fluo_spec prep_sample Prepare DACM Solutions (Unknown Φ_x) prep_sample->abs_spec prep_sample->fluo_spec plot_data Plot Integrated Fluorescence (I) vs. Absorbance (A) abs_spec->plot_data fluo_spec->plot_data calc_grad Calculate Gradients (Grad) for Standard and Sample plot_data->calc_grad calc_qy Calculate Quantum Yield (Φ_x) using Comparative Formula calc_grad->calc_qy result Quantum Yield of DACM (Φ_x) calc_qy->result

Experimental workflow for quantum yield determination.

This technical guide highlights the current state of knowledge regarding the quantum yield of DACM in different solvents and provides a detailed protocol for its determination. The lack of comprehensive quantitative data underscores the need for further experimental investigation to fully characterize this important fluorescent probe. Such data will undoubtedly enhance its utility in a wide range of scientific and biomedical applications.

References

Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

For Researchers, Scientists, and Drug Development Professionals Introduction N-(7-dimethylamino-4-methylcoumarinyl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable tool in biochemical and biomedical research. Its utility stems from the specific and efficient reaction of its maleimide (B117702) group with sulfhydryl groups, typically found in cysteine residues of proteins. This reaction results in a stable thioether linkage and is accompanied by a significant increase in fluorescence, making DACM an excellent choice for the sensitive detection and labeling of proteins and other thiol-containing molecules. This technical guide provides a comprehensive overview of the chemical properties of DACM, including its reactivity, spectral characteristics, and stability, along with detailed experimental protocols for its use.

Core Chemical and Physical Properties

DACM is a coumarin (B35378) derivative with a molecular formula of C₁₆H₁₄N₂O₄ and a molecular weight of approximately 298.29 g/mol . In its solid form, it is typically a yellow powder. Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄N₂O₄[1]
Molecular Weight 298.29 g/mol [1]
CAS Number 55145-14-7[1]
Appearance Yellow Solid
Solubility Slightly soluble in DMSO and methanol[2]
Storage Conditions -20°C, protected from light

Spectroscopic Properties

The fluorescence of DACM is highly dependent on its environment and its covalent attachment to a thiol-containing molecule. The unreacted DACM molecule exhibits minimal fluorescence. Upon reaction with a thiol, a significant enhancement of fluorescence is observed.

ParameterValueDetailsSource(s)
Excitation Maximum (λex) ~383 - 396 nmIn the UV-A range.[3]
Emission Maximum (λem) ~463 - 468 nmEmits in the blue region of the visible spectrum.[2]
Molar Extinction Coefficient (ε) High upon reaction with thiolsSpecific values are dependent on the conjugate and solvent.
Fluorescence Quantum Yield (Φ) High upon reaction with thiolsSpecific values are dependent on the conjugate and solvent.
Fluorescence Lifetime (τ) Varies with conjugateData for specific DACM-adducts may be found in specialized literature.

Reactivity and Stability

The key to DACM's utility lies in the reactivity of its maleimide moiety towards sulfhydryl groups.

Reaction with Thiols: The reaction proceeds via a Michael addition, where the nucleophilic sulfhydryl group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond. The reaction is highly specific for thiols at neutral to slightly alkaline pH (6.5-7.5). At higher pH values, the maleimide ring can undergo hydrolysis, and reaction with other nucleophilic groups like amines may occur, though at a much slower rate. The reactivity is dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion, and therefore, the reaction rate generally increases with pH.

Stability: DACM in its solid, lyophilized form is stable when stored properly at -20°C and protected from light. In aqueous solutions, the maleimide group is susceptible to hydrolysis, which increases with pH. Therefore, stock solutions in anhydrous DMSO are recommended and should be prepared fresh for use. The thioether bond formed upon reaction with a thiol is generally stable under physiological conditions.

Experimental Protocols

General Protein Labeling with DACM

This protocol provides a general procedure for labeling a protein containing accessible cysteine residues with DACM. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.4)

  • N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: DTT also contains a thiol group and any excess must be removed before adding DACM. TCEP is a non-thiol reducing agent and does not need to be removed.

    • If DTT was used, remove the excess reducing agent using a desalting column.

  • DACM Stock Solution Preparation:

    • Allow the vial of DACM to warm to room temperature.

    • Prepare a 10 mM stock solution of DACM in anhydrous DMSO. For example, dissolve ~3 mg of DACM in 1 mL of DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DACM stock solution to the protein solution. Add the DACM solution dropwise while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted DACM by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions, which can often be identified by their fluorescence.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of DACM (~383 nm). The DOL can be calculated using the Beer-Lambert law.

Quantification of Free Thiols in a Protein Sample

This protocol describes the use of DACM to determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Protein sample with unknown thiol content

  • DACM

  • Anhydrous DMSO

  • A standard thiol-containing compound (e.g., L-cysteine or reduced glutathione)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of the thiol standard (e.g., 0-100 µM L-cysteine) in the reaction buffer.

    • Prepare a stock solution of DACM in DMSO (e.g., 1 mM).

    • Add a constant, excess amount of the DACM solution to each standard concentration and to a blank (buffer only).

    • Incubate for a sufficient time to ensure complete reaction (e.g., 30 minutes at room temperature, protected from light).

    • Measure the fluorescence intensity of each standard at the emission maximum of the DACM-thiol adduct (~465 nm) with excitation at ~385 nm.

    • Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.

  • Assay the Unknown Sample:

    • Prepare the protein sample in the same reaction buffer used for the standards.

    • Add the same amount of DACM solution as used for the standards to the protein sample.

    • Incubate under the same conditions.

    • Measure the fluorescence intensity.

  • Calculate Thiol Concentration:

    • Determine the thiol concentration in the protein sample by interpolating its fluorescence intensity on the standard curve.

    • The concentration of free thiols per mole of protein can be calculated if the protein concentration is known.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Solution Protein Solution (1-10 mg/mL in Buffer) Reduction Optional: Reduce Disulfides (e.g., with TCEP) Protein_Solution->Reduction If needed Mixing Mix Protein and DACM (10-20x molar excess of DACM) DACM_Stock DACM Stock Solution (10 mM in DMSO) DACM_Stock->Mixing Reduction->Mixing Incubation Incubate (2h @ RT or O/N @ 4°C, dark) Mixing->Incubation Purification Purify Conjugate (e.g., Desalting Column) Incubation->Purification Analysis Characterize Conjugate (Determine Degree of Labeling) Purification->Analysis reaction_pathway Reactants Protein-SH (Thiol) DACM (Maleimide) Transition_State Nucleophilic Attack (Michael Addition) Reactants:p->Transition_State pH 6.5-7.5 Product Protein-S-DACM (Stable Thioether Adduct) Fluorescent Transition_State->Product:p

References

Foundational

The Application of DACM Fluorescence in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable tool in the study of biological systems.[1][2] As a coumarin (B35378) derivative, DACM itself is essentially non-fluorescent. However, upon reaction with the sulfhydryl (thiol) group of cysteine residues in proteins and other biomolecules, it forms a stable thioether bond and becomes highly fluorescent.[3] This "turn-on" characteristic makes DACM an excellent choice for specifically labeling and detecting proteins, as it minimizes background fluorescence from unreacted probes. Its blue fluorescence, high molar extinction coefficient, and significant quantum yield upon binding make it a sensitive reporter for a variety of biochemical and cellular applications.[3][4] This guide provides an in-depth overview of the core principles, quantitative data, and experimental protocols associated with the use of DACM in biological research.

Mechanism of Action

The utility of DACM as a fluorescent probe is rooted in its maleimide (B117702) group, which exhibits high selectivity for thiol groups under physiological pH conditions (pH 7-7.5).[5][6] The reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide double bond. This reaction forms a stable, covalent thioether linkage. The formation of this adduct alters the electronic structure of the coumarin fluorophore, leading to a significant increase in its fluorescence quantum yield.

DACM DACM (Essentially Non-Fluorescent) Adduct DACM-Thiol Adduct (Highly Fluorescent) DACM->Adduct + Thiol (Michael Addition) Thiol Protein Thiol Group (e.g., Cysteine)

Figure 1. Reaction of DACM with a protein thiol group.

Data Presentation: Photophysical Properties

The fluorescence properties of DACM are fundamentally altered upon its reaction with a thiol. The key quantitative parameters are summarized in the table below.

PropertyUnbound DACMDACM-Thiol AdductCitation(s)
Excitation Maximum (λex) Not fluorescent~396 nm[4]
Emission Maximum (λem) Not fluorescent~468 nm[4]
Quantum Yield (Φ) Very LowHigh[3]
Fluorescence Lifetime (τ) Not ReportedNot Reported

Note: The exact quantum yield and fluorescence lifetime for the DACM-thiol adduct are not consistently reported in the literature, though it is widely acknowledged to have a high quantum yield upon reaction.[3]

Experimental Protocols

Protein Labeling with DACM

This protocol outlines the general steps for labeling a purified protein containing accessible cysteine residues with DACM.

Materials:

  • Purified protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be free of thiols.

  • DACM powder.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis equipment for purification.[3]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[6] Buffers like PBS, Tris, or HEPES at pH 7.0-7.5 are suitable.[5]

    • If the protein has intramolecular disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][7] Note: Do not use dithiothreitol (B142953) (DTT) or β-mercaptoethanol as they contain thiols that will react with DACM.

  • DACM Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DACM in anhydrous DMSO or DMF.[7] This should be done immediately before use as maleimides can be sensitive to moisture.

  • Labeling Reaction:

    • Add the DACM stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of DACM to protein is a common starting point.[7] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][7]

  • Purification:

    • Remove the unreacted DACM by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-50).[3]

    • Alternatively, the labeled protein can be purified by dialysis against a suitable buffer.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the DACM adduct (~396 nm).

Live Cell Staining with DACM

This protocol provides a general guideline for staining live cells to visualize intracellular components rich in free thiols, such as glutathione (B108866) or specific proteins.

Materials:

  • Cultured cells on coverslips or in an imaging dish.

  • DACM stock solution (10 mM in DMSO).

  • Cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation:

    • Dilute the DACM stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration in the range of 1-20 µM. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.

  • Cell Staining:

    • Remove the existing culture medium from the cells and replace it with the DACM staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or imaging buffer to remove any unreacted DACM.[8]

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for DACM (e.g., DAPI or custom filter set with excitation around 390-400 nm and emission around 460-480 nm).

Mandatory Visualization

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the process of labeling a protein with DACM and purifying the conjugate for downstream applications.

start Start prep_protein Prepare Protein Solution (1-10 mg/mL, pH 7-7.5) start->prep_protein reduce Optional: Reduce Disulfides (with TCEP) prep_protein->reduce prep_dacm Prepare DACM Stock (10 mM in DMSO) reduce->prep_dacm Protein Ready react Incubate Protein + DACM (2h @ RT or O/N @ 4°C) prep_dacm->react purify Purify Conjugate (Size Exclusion or Dialysis) react->purify analyze Analyze Labeled Protein (Spectroscopy, SDS-PAGE, etc.) purify->analyze end End analyze->end

Figure 2. Workflow for labeling proteins with DACM.

Application in Studying Protein-Protein Interactions via FRET

DACM can be used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions. When a DACM-labeled protein (Donor) comes into close proximity (1-10 nm) with another protein labeled with a suitable acceptor fluorophore (e.g., Fluorescein), energy can be transferred from the excited DACM to the acceptor. This results in a decrease in DACM's fluorescence and an increase in the acceptor's fluorescence, indicating that the two proteins are interacting.

cluster_0 No Interaction cluster_1 Interaction Occurs P1_DACM Protein 1-DACM (Donor) Emission1 Emission at ~468 nm P1_DACM->Emission1 Fluorescence P2_Acceptor Protein 2-Acceptor Excitation1 Excitation at ~396 nm Excitation1->P1_DACM Complex Protein 1-DACM + Protein 2-Acceptor FRET FRET Complex->FRET Energy Transfer Excitation2 Excitation at ~396 nm Excitation2->Complex Emission2 Acceptor Emission FRET->Emission2

Figure 3. Principle of FRET using a DACM-labeled protein.

Conclusion

DACM is a versatile and highly sensitive fluorescent probe for the detection and analysis of thiols in biological systems. Its property of becoming fluorescent only after reacting with a sulfhydryl group makes it an ideal tool for protein labeling, with low background signal and high specificity. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate DACM into their experimental workflows, enabling the study of protein structure, function, and interactions with high precision. Further optimization of the provided protocols will be necessary to suit specific proteins, cell types, and experimental questions.

References

Exploratory

An In-depth Technical Guide to Labeling Cysteine Residues with DACM

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent reagent highly selective for thiol gro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent reagent highly selective for thiol groups, making it an invaluable tool for labeling cysteine residues in proteins.[1] This document details the reagent's properties, its reaction mechanism, experimental protocols, and key applications in protein analysis.

Introduction to DACM

N-(7-dimethylamino-4-methylcoumarinyl)maleimide, or DACM, is a thiol-reactive fluorescent probe widely used for studying protein structure and function.[2][3] Its utility stems from the maleimide (B117702) group, which reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild conditions.[4] Upon reaction, DACM forms a stable thioether bond, and its fluorescence properties change significantly, providing a basis for detection and quantification.[5] This reagent is particularly advantageous due to its high molar extinction coefficient and the substantial quantum yield of its adduct with protein sulfhydryl groups.[5]

Physicochemical and Spectral Properties

DACM is a small molecule (Molecular Weight: 298.29 g/mol ) that exhibits a significant shift in its fluorescence spectrum upon covalent attachment to a cysteine residue.[1][2] This property is crucial for minimizing background noise from unreacted dye.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₄[1]
Molecular Weight 298.29 g/mol [1]
Excitation Wavelength (λex) ~396 nm[6]
Emission Wavelength (λem) ~468 nm[6]
Appearance Solid
Reactivity Highly selective for thiol groups (-SH)[1]

Reaction Mechanism with Cysteine

The labeling of cysteine residues by DACM proceeds via a Michael addition reaction. The maleimide moiety of DACM contains a carbon-carbon double bond that is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like the ε-amino group of lysine.[4] At pH values above 7.5, the reactivity with primary amines increases, which can lead to non-specific labeling.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein Protein with accessible Cysteine-SH LabeledProtein Fluorescently Labeled Protein (Stable Thioether Bond) Protein->LabeledProtein Michael Addition DACM DACM (Maleimide) DACM->LabeledProtein pH pH 6.5 - 7.5 Temp Room Temperature

Caption: Reaction of DACM with a protein's cysteine residue.

Detailed Experimental Protocol

This section provides a generalized protocol for labeling a target protein with DACM. Optimization may be required depending on the specific protein and experimental goals.

4.1. Materials and Reagents

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES) without thiol-containing reagents.

  • DACM powder.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving DACM.

  • Reducing agent (e.g., Dithiothreitol - DTT) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis tubing for removing excess dye.[5]

4.2. Step-by-Step Procedure

  • Protein Preparation:

    • Ensure the protein sample is pure and at a concentration of approximately 1 mg/mL.[7]

    • If the target cysteines are in disulfide bonds, reduction is necessary. Incubate the protein with a 10-20 fold molar excess of DTT for 1 hour at room temperature.

    • Crucially, remove the DTT before adding DACM, as it will compete for the dye.[8] This can be achieved by dialysis or using a desalting column.

  • DACM Stock Solution Preparation:

    • Prepare a 10-20 mM stock solution of DACM in anhydrous DMSO or DMF. This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • Add the DACM stock solution to the protein solution to achieve a 10-20 fold molar excess of DACM over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight, with gentle stirring and protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. This will react with any unreacted DACM.

  • Removal of Excess DACM:

    • Separate the labeled protein from unreacted DACM and the quenching reagent using a size-exclusion chromatography column or extensive dialysis against the desired buffer.[5]

  • Analysis and Quantification:

    • Confirm labeling by running the sample on an SDS-PAGE gel and visualizing the fluorescence using a UV transilluminator.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DACM (at ~396 nm).

G A 1. Prepare Protein Solution (e.g., 1 mg/mL in PBS) B 2. Reduce Disulfide Bonds (Optional) (Incubate with DTT) A->B C 3. Remove Reducing Agent (Desalting column / Dialysis) B->C Critical Step E 5. Labeling Reaction (Add 10-20x molar excess of DACM) C->E D 4. Prepare Fresh DACM Stock (e.g., 10 mM in DMSO) D->E F 6. Incubate (1-2h at RT or overnight at 4°C, dark) E->F G 7. Quench Reaction (Add excess L-cysteine) F->G H 8. Purify Labeled Protein (Size-exclusion chromatography) G->H I 9. Analyze Product (SDS-PAGE, Spectroscopy) H->I

References

Foundational

The Discovery and Development of Coumarin-Based Thiol Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are of paramount importa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Coumarin-based fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the ability to visualize thiols in living systems. This technical guide provides an in-depth overview of the discovery, development, and application of these probes, with a focus on their synthesis, sensing mechanisms, and experimental use.

Introduction to Coumarin-Based Thiol Probes

Coumarin (B35378) and its derivatives are a class of organic compounds widely recognized for their excellent photophysical properties, including high fluorescence quantum yields and good photostability.[1] These characteristics make them ideal fluorophores for the design of fluorescent probes. The core strategy behind coumarin-based thiol probes is to modify the coumarin scaffold with a thiol-reactive group. This group quenches the fluorescence of the coumarin core. Upon reaction with a thiol, the quenching group is cleaved or undergoes a structural change, restoring the fluorescence of the coumarin and providing a measurable signal.[2]

The primary mechanisms governing the interaction between coumarin-based probes and thiols include:

  • Michael Addition: The nucleophilic addition of a thiol to an electron-deficient carbon-carbon double bond.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group from an aromatic ring by a thiolate anion.[2]

  • Cleavage-based Reactions: Thiol-induced cleavage of a specific chemical bond, such as a sulfonate ester, to release the fluorescent coumarin.[3]

  • Disulfide Exchange: The reaction of a thiol with a disulfide bond within the probe structure.[2]

These diverse reaction mechanisms allow for the fine-tuning of probe selectivity and sensitivity for different biological thiols.

Quantitative Data of Representative Coumarin-Based Thiol Probes

The selection of a suitable probe for a specific application depends on its photophysical and chemical properties. The following tables summarize key quantitative data for a selection of coumarin-based thiol probes described in the literature.

Probe Name/IdentifierTarget Thiol(s)Excitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
Probe 1 Cys, Hcy, GSH~380~450~70<0.0001 (off), N/A (on)0.22 µM (for Cys)[1]
SWJT-14 Cys, Hcy, GSH380 (for Cys)470 (for Cys)900.0032 (off), 0.028 (on, for Cys)0.02 µM (for Cys)[3]
CAA Cys, Hcy, GSHN/AN/AN/AN/A192 nM (for Cys)[4]
C-HS H₂S4705751050.01 (off), N/A (on)N/A[5]
Cou-H₂S H₂SN/A498N/AN/A25 nM[6]
Probe with Acrylate Group Cys3254501250.0194 (off), 0.1725 (on)47.7 nM[7]

Table 1: Photophysical and Performance Data of Selected Coumarin-Based Thiol Probes. N/A indicates data not available in the cited source.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and application of coumarin-based thiol probes, based on common methodologies reported in the literature.

General Synthesis Protocol for a Michael Addition-Based Probe

This protocol describes the synthesis of a coumarin-based probe where the sensing mechanism is based on the Michael addition of a thiol to an α,β-unsaturated ketone.

Materials:

  • 7-hydroxycoumarin derivative

  • An appropriate aldehyde or ketone for Knoevenagel condensation

  • Piperidine or other basic catalyst

  • Solvents (e.g., ethanol (B145695), toluene)

  • Acryloyl chloride or other Michael acceptor precursor

  • Triethylamine or other base

  • Dichloromethane (DCM) or other suitable solvent

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of the Coumarin-Michael Acceptor Precursor:

    • Dissolve the 7-hydroxycoumarin derivative and the aldehyde/ketone in a suitable solvent like ethanol or toluene.

    • Add a catalytic amount of a base such as piperidine.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting intermediate by recrystallization or column chromatography.

  • Introduction of the Michael Acceptor:

    • Dissolve the purified intermediate in a dry solvent such as DCM under an inert atmosphere.

    • Cool the solution to 0°C and add a base like triethylamine.

    • Slowly add acryloyl chloride (or another suitable Michael acceptor precursor) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final probe product by silica gel column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Thiol Detection

This protocol outlines the general procedure for evaluating the response of a coumarin-based thiol probe to thiols in a buffer solution.

Materials:

  • Stock solution of the coumarin-based probe in a suitable solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS) or other appropriate buffer at the desired pH (typically 7.4).

  • Stock solutions of various thiols (Cys, Hcy, GSH) and other relevant biological analytes (e.g., other amino acids, reactive oxygen species) in buffer.

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 5-10 µM).

    • Prepare a series of dilutions of the thiol stock solutions in the assay buffer.

  • Fluorescence Measurements:

    • To the wells of a 96-well microplate, add the probe working solution.

    • Add varying concentrations of the thiol solutions to the respective wells. Include a control well with only the probe solution.

    • To test for selectivity, add solutions of other biological analytes to separate wells containing the probe.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light.

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a fluorescence microplate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the thiol concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

    • Compare the fluorescence response to thiols with that of other analytes to assess selectivity.

Protocol for Live Cell Imaging of Thiols

This protocol provides a general guideline for using coumarin-based probes to visualize intracellular thiols.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Cell culture medium (e.g., DMEM).

  • Stock solution of the coumarin-based probe in DMSO.

  • Phosphate-buffered saline (PBS).

  • Thiol modulator (optional, e.g., N-ethylmaleimide (NEM) as a thiol-scavenger).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells on a suitable imaging dish and culture until they reach the desired confluency.

    • (Optional) To modulate intracellular thiol levels, pre-incubate the cells with a thiol modulator like NEM for a specific duration.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with a solution of the coumarin-based probe in serum-free medium (e.g., 5-10 µM) for a specified time (e.g., 30 minutes) at 37°C.[8]

  • Cell Imaging:

    • After incubation, wash the cells twice with PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission filters for the specific probe.

    • Capture fluorescence images to visualize the distribution and relative abundance of intracellular thiols.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with coumarin-based thiol probes.

G General Reaction Mechanism of a Michael Addition-Based Probe Probe Coumarin Probe (Non-fluorescent) Adduct Coumarin-Thiol Adduct (Fluorescent) Probe->Adduct Michael Addition Thiol Biological Thiol (e.g., Cys, GSH) Thiol->Adduct G Workflow for In Vitro Thiol Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepProbe Prepare Probe Working Solution Mix Mix Probe and Thiol in Microplate PrepProbe->Mix PrepThiol Prepare Thiol Dilutions PrepThiol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Calibration Curve Measure->Plot LOD Determine LOD Plot->LOD Selectivity Assess Selectivity Plot->Selectivity G Workflow for Live Cell Imaging of Thiols Culture Culture Cells on Glass-Bottom Dish Load Load Cells with Coumarin Probe Culture->Load Wash Wash to Remove Excess Probe Load->Wash Image Image with Confocal Microscope Wash->Image Analyze Analyze Fluorescence Images Image->Analyze

References

Protocols & Analytical Methods

Method

Application Notes: DACM Staining for Live Cell Glutathione Quantification

Introduction N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent dye widely used for the detection and quantification of free sulfhydryl groups in living cells. Its primary application...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent dye widely used for the detection and quantification of free sulfhydryl groups in living cells. Its primary application is the measurement of intracellular glutathione (B108866) (GSH), the most abundant non-protein thiol in eukaryotic cells.[1][2] GSH plays a pivotal role in maintaining cellular redox homeostasis, protecting cells from oxidative damage, and participating in various detoxification processes.[1][2] DACM itself is only weakly fluorescent but becomes highly fluorescent upon reacting with the thiol group of GSH, forming a stable, fluorescent adduct. This reaction allows for the sensitive detection of cellular GSH levels using fluorescence microscopy and flow cytometry.[3]

Mechanism of Action

The maleimide (B117702) group of DACM reacts specifically and covalently with the sulfhydryl group (-SH) of glutathione. This Michael addition reaction results in the formation of a fluorescent thioether conjugate. The conjugation alters the electronic structure of the coumarin (B35378) fluorophore, leading to a significant increase in its fluorescence quantum yield. The intensity of the resulting fluorescence is directly proportional to the concentration of intracellular GSH, making DACM a valuable tool for assessing cellular redox status.

Quantitative Data Summary

The following table summarizes key parameters for DACM staining and fluorescence detection. Optimal conditions may vary depending on the cell type and experimental setup.

ParameterValueReference
Excitation Wavelength (Ex) ~396 nm[4]
Emission Wavelength (Em) ~468 nm[4][5]
Typical Working Concentration 10-50 µMN/A
Incubation Time 15-30 minutesN/A
Solvent for Stock Solution DMSO[6]
Molecular Weight 298.29 g/mol [4]

Experimental Protocols

Reagent Preparation
  • DACM Stock Solution (10 mM): Dissolve 2.98 mg of DACM powder in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4]

  • Working Staining Solution: On the day of the experiment, dilute the 10 mM DACM stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium, to the desired final working concentration (e.g., 25 µM). Prepare this solution fresh for each experiment.

Live Cell Staining Protocol for Fluorescence Microscopy
  • Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) and culture until they reach the desired confluency (typically 60-80%).

  • Wash: Carefully aspirate the culture medium and wash the cells once with warm PBS or Live Cell Imaging Solution to remove any residual serum.[7]

  • Staining: Add the freshly prepared DACM working staining solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.[8] The optimal incubation time should be determined empirically for each cell line.

  • Wash: Remove the staining solution and wash the cells two to three times with warm PBS or imaging solution to remove any unbound dye.[8]

  • Imaging: Add fresh, warm PBS or imaging medium to the cells.[7] Immediately proceed to image the cells using a fluorescence microscope equipped with a filter set appropriate for DAPI or violet excitation (e.g., ~396 nm excitation and ~468 nm emission).[4][9]

Cell Staining Protocol for Flow Cytometry
  • Cell Preparation: Harvest cells by trypsinization or gentle scraping and prepare a single-cell suspension in a suitable buffer (e.g., PBS containing 1% BSA) at a concentration of 1x10^6 cells/mL.[10]

  • Staining: Add the freshly prepared DACM working staining solution to the cell suspension to achieve the desired final concentration.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with cold PBS to remove excess dye.[10]

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.

  • Analysis: Analyze the stained cells on a flow cytometer using a violet laser for excitation and a blue emission filter.

Diagrams and Workflows

DACM_Mechanism DACM DACM (Weakly Fluorescent) Adduct DACM-GSH Adduct (Highly Fluorescent) DACM->Adduct Covalent Bonding (Michael Addition) GSH Cellular Glutathione (GSH) (contains -SH group) GSH->Adduct

Caption: Mechanism of DACM fluorescence upon reaction with glutathione (GSH).

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Seed Live Cells in Imaging Dish C Wash Cells with PBS A->C B Prepare DACM Working Solution D Incubate with DACM Solution (15-30 min, 37°C) B->D C->D E Wash Cells 2-3x with PBS D->E F Add Fresh Imaging Medium E->F G Acquire Images (Fluorescence Microscope) F->G H Quantify Fluorescence Intensity G->H

Caption: Experimental workflow for DACM staining of live cells for microscopy.

References

Application

Application Notes and Protocols for Protein Labeling with DACM

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin (DACM) is a thiol-reactive fluorescent probe widely used for labeling proteins...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin (DACM) is a thiol-reactive fluorescent probe widely used for labeling proteins and other molecules containing free sulfhydryl groups. Its coumarin (B35378) core provides desirable photophysical properties, making it a valuable tool for various applications in biological research, including fluorescence microscopy, immunoassays, and flow cytometry. DACM's maleimide (B117702) group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. This high specificity allows for targeted labeling of proteins, often without significantly altering their biological activity.

Upon conjugation to a protein, DACM exhibits a significant increase in its fluorescence quantum yield, making it an excellent reagent for detecting and tracking proteins.[1] This document provides detailed application notes and protocols for the effective use of DACM in protein labeling experiments.

Data Presentation

Photophysical and Chemical Properties of DACM
PropertyValueReference
Full Chemical Name 7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarinN/A
Molecular Formula C20H21N3O5N/A
Molecular Weight 383.40 g/mol N/A
Excitation Wavelength (λex) ~396 nmN/A
Emission Wavelength (λem) ~468 nmN/A
Reactive Group Maleimide[2]
Target Functional Group Thiol (Sulfhydryl)[2]
Optimal Reaction pH 6.5 - 7.5[2][3][4]
Recommended Labeling Conditions
ParameterRecommended RangeNotes
DACM to Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for each specific protein and desired degree of labeling.[5]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.
Reaction Buffer Phosphate-buffered saline (PBS), HEPESThe buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT).[3]
Reaction Time 2 hours at room temperature or overnight at 4°CIncubation time can be adjusted to control the extent of labeling.
Reaction Temperature 4°C to 25°CLower temperatures can help maintain protein stability during longer incubation times.

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein with DACM

This protocol describes a general procedure for labeling a protein with DACM. The amounts of protein and DACM can be scaled up or down as needed, maintaining the recommended molar ratios.

Materials:

  • Protein of interest with accessible cysteine residues

  • DACM (FW: 383.40 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in water

  • Purification column (e.g., Sephadex G-25 desalting column) or dialysis tubing (10 kDa MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any thiol-containing reagents (e.g., DTT), they must be removed by dialysis or gel filtration prior to labeling.

  • DACM Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DACM in anhydrous DMF or DMSO. For example, dissolve 3.83 mg of DACM in 1 mL of solvent.

    • This stock solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Calculate the required volume of the DACM stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Slowly add the calculated volume of the DACM stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM.

    • Incubate for 30 minutes at room temperature. The quenching agent will react with any unreacted DACM.

  • Purification of the Labeled Protein:

    • Remove the unreacted DACM and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of DACM (~396 nm, Amax).

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of DACM at 280 nm.

    Formula for DOL Calculation:

    Where:

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A_max = Absorbance of the conjugate at ~396 nm

    • CF₂₈₀ = Correction factor (A₂₈₀ of free DACM / A_max of free DACM)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_DACM = Molar extinction coefficient of DACM at ~396 nm

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in Labeling Buffer) Add_DACM Add DACM to Protein (10-20x molar excess) Protein_Solution->Add_DACM DACM_Solution Prepare DACM Stock Solution (10 mM in DMF/DMSO) DACM_Solution->Add_DACM Incubate Incubate (2h at RT or O/N at 4°C) Add_DACM->Incubate Quench Quench Reaction (β-mercaptoethanol/L-cysteine) Incubate->Quench Purify Purify Labeled Protein (Gel Filtration/Dialysis) Quench->Purify Analyze Determine Degree of Labeling (Spectrophotometry) Purify->Analyze redox_signaling cluster_stimulus Cellular Stimulus cluster_pathway Redox Signaling Pathway Stimulus Oxidative Stress (e.g., H₂O₂) ROS Increased Reactive Oxygen Species (ROS) Stimulus->ROS Protein_Thiol Protein-SH (Reduced/Active) ROS->Protein_Thiol Oxidation Oxidized_Thiol Protein-SOH/S-S (Oxidized/Inactive) Protein_Thiol->Oxidized_Thiol Reversible Modification Signaling_Response Altered Cellular Function Oxidized_Thiol->Signaling_Response

References

Method

Application Note and Protocol: Measurement of Intracellular Glutathione (GSH) using N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

For researchers, scientists, and drug development professionals, accurate measurement of intracellular glutathione (B108866) (GSH) is crucial for understanding cellular health, oxidative stress, and drug metabolism. N-(7...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of intracellular glutathione (B108866) (GSH) is crucial for understanding cellular health, oxidative stress, and drug metabolism. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a widely used fluorescent probe for the quantitative and qualitative analysis of intracellular GSH. This document provides a detailed protocol for using DACM to measure intracellular GSH, including reagent preparation, experimental procedures for various platforms, and data analysis guidelines.

Principle of the Assay

DACM is a cell-permeable, non-fluorescent compound that becomes highly fluorescent upon reacting with sulfhydryl groups, primarily found in glutathione (GSH). The maleimide (B117702) group of DACM reacts with the sulfhydryl group of GSH via a Michael addition reaction, forming a stable, fluorescent adduct. The intensity of the fluorescence is directly proportional to the intracellular GSH concentration. The resulting adduct can be measured using fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.

Caption: Reaction of DACM with GSH to form a fluorescent adduct.

Experimental Protocols

Reagent Preparation
  • DACM Stock Solution (10 mM):

    • DACM has a molecular weight of 258.29 g/mol .

    • To prepare a 10 mM stock solution, dissolve 2.58 mg of DACM in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Mix thoroughly by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.

  • DACM Working Solution (10-100 µM):

    • On the day of the experiment, dilute the 10 mM DACM stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), to the desired final working concentration.

    • The optimal working concentration can vary depending on the cell type and experimental conditions and should be determined empirically (see Section 2.2 for an optimization protocol). A common starting range is 10-100 µM.

Optimization of DACM Concentration

To ensure a linear response and avoid cytotoxicity, it is essential to determine the optimal DACM concentration and incubation time for your specific cell type and experimental setup.

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for a microplate reader, chamber slides for microscopy, or a 6-well plate for flow cytometry) and allow them to adhere overnight.

  • DACM Titration: Prepare a series of DACM working solutions with concentrations ranging from 1 µM to 200 µM.

  • Incubation: Remove the culture medium and incubate the cells with the different concentrations of DACM working solution for a fixed time (e.g., 30 minutes) at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with warm PBS to remove any excess, unreacted DACM.

  • Fluorescence Measurement: Measure the fluorescence intensity using the appropriate instrument (see Section 3 for specific protocols).

  • Data Analysis: Plot the fluorescence intensity against the DACM concentration. The optimal concentration will be within the linear range of the curve, providing a robust signal without causing significant cell death.

Measurement of Intracellular GSH

The following are generalized protocols for different analytical platforms.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to attach overnight.

  • Treatment (Optional): If studying the effect of a compound on GSH levels, treat the cells with the compound for the desired duration.

  • DACM Labeling: Remove the medium and add 100 µL of the optimized DACM working solution to each well. Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with 100 µL of warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at approximately 380-400 nm and emission at approximately 470-500 nm.

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

  • DACM Labeling: Add the optimized concentration of DACM working solution to the cell suspension. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in ice-cold PBS.

  • Data Acquisition: Analyze the cells on a flow cytometer using a UV or violet laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass filter).

  • Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI).

  • Cell Seeding: Seed cells on glass coverslips or in chamber slides and allow them to attach overnight.

  • Treatment (Optional): Treat the cells with the compound of interest.

  • DACM Labeling: Remove the medium and incubate the cells with the optimized DACM working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS.

  • Imaging: Mount the coverslips on a slide with a drop of mounting medium. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~390 nm, Emission: ~480 nm).

Quantitative Data Summary

The optimal experimental parameters for DACM staining can vary. The following table summarizes typical ranges found in the literature.

ParameterRecommended RangeNotes
DACM Stock Solution 10 mM in DMSOStore at -20°C, protected from light.
DACM Working Concentration 10 - 100 µMShould be optimized for each cell line and application.
Incubation Time 15 - 60 minutesLonger incubation times may lead to increased background fluorescence.
Incubation Temperature 37°CIncubation at room temperature is also possible but may require longer times.
Excitation Wavelength 380 - 400 nm
Emission Wavelength 470 - 500 nm

Experimental Workflow

The following diagram illustrates the general workflow for measuring intracellular GSH using DACM.

G start Start cell_prep Cell Preparation (Seeding & Adhesion) start->cell_prep treatment Experimental Treatment (Optional) cell_prep->treatment dacm_labeling DACM Labeling (Optimized Concentration & Time) treatment->dacm_labeling washing Wash to Remove Excess DACM dacm_labeling->washing measurement Fluorescence Measurement washing->measurement microplate Microplate Reader measurement->microplate Quantitative flow Flow Cytometry measurement->flow Quantitative microscopy Fluorescence Microscopy measurement->microscopy Qualitative/ Semi-Quantitative data_analysis Data Analysis microplate->data_analysis flow->data_analysis microscopy->data_analysis end End data_analysis->end

Caption: General workflow for intracellular GSH measurement using DACM.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal - Insufficient DACM concentration or incubation time.- Depleted intracellular GSH.- Incorrect filter set on the instrument.- Optimize DACM concentration and incubation time.- Include a positive control (e.g., untreated cells).- Verify excitation and emission wavelengths.
High Background - Incomplete removal of excess DACM.- DACM degradation due to light exposure.- Cell death leading to non-specific staining.- Increase the number and volume of washes.- Protect DACM solutions and stained cells from light.- Check cell viability using a viability dye (e.g., propidium (B1200493) iodide).
High Variability - Inconsistent cell numbers.- Uneven DACM labeling.- Photobleaching.- Ensure accurate cell counting and seeding.- Ensure complete immersion of cells in DACM solution.- Minimize exposure to excitation light during imaging.
Cytotoxicity - DACM concentration is too high.- Prolonged incubation time.- Perform a DACM titration to find the optimal, non-toxic concentration.- Reduce the incubation time.
Application

Application Notes and Protocols: A Step-by-Step Guide for DACM Labeling of Thiols

For Researchers, Scientists, and Drug Development Professionals Introduction N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe widely used for labeling proteins and other biomol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe widely used for labeling proteins and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues.[1][2][3] The maleimide (B117702) group of DACM reacts with thiols via a Michael addition reaction, forming a stable thioether bond.[4][5] A key advantage of DACM is that it is essentially non-fluorescent until it has reacted with a thiol, leading to a significant increase in its fluorescence quantum yield upon conjugation.[6][7] This property makes it particularly useful for the quantitative analysis of thiols.[6] This guide provides a detailed protocol for DACM labeling of proteins, including optimization strategies and potential applications.

Chemical Reaction

The reaction between DACM and a thiol group (R-SH) on a protein results in the formation of a stable, fluorescent protein-DACM conjugate.

Protein_SH Protein-SH (Thiol Group) Protein_DACM Protein-S-DACM (Fluorescent Conjugate) Protein_SH->Protein_DACM + DACM DACM (Non-fluorescent) DACM->Protein_DACM

Caption: Reaction of DACM with a protein thiol group.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling proteins with DACM.

Materials and Reagents
  • Protein of interest with at least one free cysteine residue

  • N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[4][5][8]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[5][8]

  • Quenching reagent: L-cysteine or glutathione (B108866)

  • Purification column: Sephadex G-25 or equivalent gel filtration column[1][9]

  • Dialysis tubing or centrifugal filtration devices

Step-by-Step Labeling Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) Reduce 2. Optional: Reduce Disulfides (Add TCEP, incubate 20-30 min) Prep_Protein->Reduce Label 4. Add DACM to Protein (10-20x molar excess of DACM) Reduce->Label Prep_DACM 3. Prepare DACM Stock Solution (1-10 mg/mL in DMSO or DMF) Prep_DACM->Label Incubate 5. Incubate (2 hours at RT or overnight at 4°C) Label->Incubate Quench 6. Quench Reaction (Add excess L-cysteine) Incubate->Quench Purify 7. Purify Conjugate (Gel filtration or dialysis) Quench->Purify Analyze 8. Determine Degree of Labeling Purify->Analyze

Caption: Workflow for DACM labeling of proteins.

1. Preparation of Protein Solution:

  • Dissolve the protein of interest in a degassed reaction buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[4][5][8] The optimal protein concentration is typically between 1-10 mg/mL.[5][8]

  • It is crucial to use a buffer free of thiols.

  • Degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through it to prevent oxidation of the thiol groups.[5][8]

2. Reduction of Disulfide Bonds (Optional):

  • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, a reducing agent is required.

  • TCEP is recommended as it is a thiol-free reducing agent.[10] Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[4][8]

  • If using Dithiothreitol (DTT), it must be removed before adding the maleimide dye, as it will compete for the labeling reaction.[10]

3. Preparation of DACM Stock Solution:

  • Allow the vial of DACM to warm to room temperature before opening.

  • Prepare a stock solution of DACM at a concentration of 1-10 mg/mL in anhydrous DMSO or DMF.[5][8]

4. Labeling Reaction:

  • While gently stirring or vortexing the protein solution, add the DACM stock solution dropwise to achieve a final molar ratio of DACM to protein between 10:1 and 20:1. The optimal ratio may need to be determined empirically for each protein.[6]

  • For maleimides with poor water solubility, a co-solvent like DMSO or DMF may be required in the reaction mixture.[8]

5. Incubation:

  • Protect the reaction mixture from light to prevent photobleaching of the dye.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][9]

6. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching reagent such as L-cysteine or glutathione at a concentration higher than that of the DACM to react with any unreacted dye.

7. Purification of the Labeled Protein:

  • Separate the protein-DACM conjugate from the unreacted dye and quenching reagent adducts.

  • This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or through extensive dialysis against the reaction buffer.[1][4][8][9]

8. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per protein molecule, can be calculated from the absorbance of the protein (at 280 nm) and the DACM-thiol adduct (at its absorbance maximum).[11] The specific absorbance maximum and extinction coefficient of the DACM-thiol adduct should be used for accurate calculation.

Data Presentation: Optimizing Labeling Conditions

The efficiency of DACM labeling is influenced by several factors. The following tables provide representative data based on general maleimide labeling principles to guide optimization.

Table 1: Effect of pH on Maleimide Labeling Efficiency

pHRelative Labeling EfficiencyNotes
6.5ModerateIncreased specificity for thiols over other nucleophiles.
7.0HighOptimal for most protein labeling applications.[4][5][8]
7.5HighGood efficiency, but potential for slightly increased off-target reactions.
8.0Moderate to LowIncreased risk of maleimide hydrolysis.[4]

Table 2: Influence of Molar Ratio and Incubation Time on Labeling

Molar Ratio (DACM:Protein)Incubation Time (at RT)Expected Degree of Labeling
5:12 hoursLow
10:12 hoursModerate
20:12 hoursHigh
20:1Overnight at 4°CHigh to Very High

Application Example: Studying Protein Conformational Changes with FRET

DACM and its derivatives can be used as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to study protein conformational changes.[12][13] By labeling two different sites on a protein with a FRET pair, changes in the distance between these sites can be monitored through changes in FRET efficiency.[8][14][15]

cluster_state1 Conformation 1 (e.g., Unbound State) cluster_state2 Conformation 2 (e.g., Ligand-Bound State) Protein1 Protein Donor1 Donor (e.g., DACM) Protein1->Donor1 Acceptor1 Acceptor Protein1->Acceptor1 Ligand Ligand Binding Donor1->Acceptor1 High FRET Protein2 Protein Donor2 Donor (e.g., DACM) Protein2->Donor2 Acceptor2 Acceptor Protein2->Acceptor2 Donor2->Acceptor2 Low FRET Ligand->Protein2

Caption: Using DACM in FRET to monitor protein conformational changes.

References

Method

Application Notes and Protocols for Measuring Thiol Content in Cell Lysates Using DACM

Introduction Thiols, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and small molecules like glutathione (B108866) (GSH), are critical for maintaining cellular redox homeostasis, protein structu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiols, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and small molecules like glutathione (B108866) (GSH), are critical for maintaining cellular redox homeostasis, protein structure and function, and detoxification processes. Dysregulation of thiol metabolism is implicated in various pathological conditions, making the accurate quantification of cellular thiol content a key area of research in drug development and disease diagnostics. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe that offers a sensitive method for quantifying thiols. DACM itself is minimally fluorescent but forms a highly fluorescent adduct upon reaction with the sulfhydryl group of thiols. This property allows for the direct measurement of thiol content in biological samples, including cell lysates.

These application notes provide a detailed protocol for the quantification of total thiol content in cell lysates using DACM in a 96-well microplate format, suitable for high-throughput screening.

Principle of the Method

The assay is based on the nucleophilic addition reaction between the maleimide (B117702) group of DACM and the sulfhydryl group of thiols. This reaction results in the formation of a stable, fluorescent thioether adduct. The fluorescence intensity of the DACM-thiol adduct is directly proportional to the concentration of thiols in the sample. The total thiol content can be determined by measuring the fluorescence at an emission maximum of approximately 468 nm with an excitation maximum around 396 nm.[1] A standard curve is generated using a known concentration of a thiol-containing compound, such as glutathione (GSH), to quantify the thiol content in the cell lysate samples.

Data Presentation

Table 1: Spectral Properties of DACM-Thiol Adduct
PropertyWavelength (nm)
Excitation Maximum~396
Emission Maximum~468
Table 2: Recommended Concentration Ranges for Glutathione Standard Curve
StandardConcentration (µM)
1100
250
325
412.5
56.25
63.125
71.56
80 (Blank)
Table 3: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Autofluorescence from cell culture media components (e.g., phenol (B47542) red, riboflavin).- Contamination of reagents or plasticware.- Wash cells thoroughly with PBS before lysis.- Use phenol red-free media for cell culture prior to the assay.- Use high-quality, nuclease-free water and clean labware.- Include a "no-cell" lysate control.
Low Fluorescence Signal - Low thiol content in samples.- Insufficient DACM concentration.- Incomplete cell lysis.- Photobleaching of the fluorescent adduct.- Increase the number of cells per well.- Optimize DACM concentration (a 10-fold molar excess over expected thiol concentration is recommended).- Ensure the chosen lysis buffer is effective for the cell type.- Protect the plate from light during incubation and reading.
High Variability Between Replicates - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate.- Use calibrated pipettes and proper pipetting technique.- Gently shake the plate after adding reagents to ensure thorough mixing.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.
Non-linear Standard Curve - Incorrect standard dilutions.- Fluorescence quenching at high concentrations.- Saturation of the detector.- Prepare fresh standards for each assay and verify calculations.- Extend the dilution series to lower concentrations.- Adjust the gain settings on the microplate reader.

Experimental Protocols

Materials and Reagents
  • N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • L-Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell Lysis Buffer (e.g., RIPA buffer, or 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • 96-well black, clear-bottom microplates

  • Cultured cells of interest

  • Microplate reader with fluorescence detection capabilities

Preparation of Reagents
  • DACM Stock Solution (10 mM): Dissolve an appropriate amount of DACM in anhydrous DMSO. For example, dissolve 2.98 mg of DACM (MW: 298.3 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • DACM Working Solution (1 mM): On the day of the experiment, dilute the 10 mM DACM stock solution 1:10 in the chosen Assay Buffer.

  • GSH Stock Solution (10 mM): Dissolve 3.07 mg of GSH (MW: 307.3 g/mol ) in 1 mL of Assay Buffer. Prepare fresh on the day of the assay.

  • Assay Buffer: Prepare a suitable buffer for the reaction. A common choice is 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.

Cell Culture and Lysis
  • Seed cells in a 96-well plate at a density that will yield a sufficient number of cells for detection (e.g., 1 x 10⁴ to 5 x 10⁵ cells per well, to be optimized for each cell line).

  • Culture the cells under desired experimental conditions.

  • Prior to the assay, carefully remove the culture medium and wash the cells twice with 100 µL of ice-cold PBS.

  • Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.

  • Incubate the plate on ice for 15-30 minutes with gentle shaking to ensure complete lysis.

  • Centrifuge the plate at 4°C for 10 minutes at a speed sufficient to pellet cell debris (e.g., 3000 x g).

  • Carefully transfer the supernatant (cell lysate) to a new 96-well plate for the thiol assay.

Glutathione Standard Curve Preparation
  • Prepare a series of GSH standards by serial dilution of the 10 mM GSH stock solution in Assay Buffer. A recommended starting concentration for the highest standard is 100 µM.

  • In the 96-well assay plate, add 50 µL of each GSH standard in triplicate.

  • Add 50 µL of Assay Buffer to three wells to serve as the blank.

Thiol Quantification Assay
  • To each well containing 50 µL of cell lysate or GSH standard, add 50 µL of the 1 mM DACM working solution.

  • Mix gently by pipetting or by shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~396 nm and emission at ~468 nm.

Data Analysis
  • Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and sample wells.

  • Plot the corrected fluorescence intensity of the GSH standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of thiols in the cell lysate samples by interpolating their corrected fluorescence values from the GSH standard curve.

  • Normalize the thiol concentration to the protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay). The results can be expressed as nmol of thiol per mg of protein.

Visualizations

G cluster_prep Sample and Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture and Treatment Wash_Cells 2. Wash Cells with PBS Cell_Culture->Wash_Cells Cell_Lysis 3. Lyse Cells and Collect Supernatant Wash_Cells->Cell_Lysis Add_Lysate_Standards 6. Add Lysates and Standards to Plate Cell_Lysis->Add_Lysate_Standards Prepare_Standards 4. Prepare GSH Standards Prepare_Standards->Add_Lysate_Standards Prepare_DACM 5. Prepare DACM Working Solution Add_DACM 7. Add DACM Working Solution Prepare_DACM->Add_DACM Add_Lysate_Standards->Add_DACM Incubate 8. Incubate at Room Temperature Add_DACM->Incubate Read_Fluorescence 9. Read Fluorescence (Ex: 396 nm, Em: 468 nm) Incubate->Read_Fluorescence Standard_Curve 10. Generate Standard Curve Read_Fluorescence->Standard_Curve Calculate_Concentration 11. Calculate Thiol Concentration Standard_Curve->Calculate_Concentration Normalize_Protein 12. Normalize to Protein Content Calculate_Concentration->Normalize_Protein

Caption: Experimental workflow for DACM-based thiol quantification in cell lysates.

reaction cluster_reactants Reactants cluster_product Product DACM DACM (Non-fluorescent) Adduct DACM-Thiol Adduct (Fluorescent) DACM->Adduct + Thiol Thiol (-SH) Thiol->Adduct

Caption: Reaction of DACM with a thiol group to form a fluorescent adduct.

References

Application

DACM Labeling for Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) is a thiol-reactive fluorescent probe widely used in biological research for labeling...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) is a thiol-reactive fluorescent probe widely used in biological research for labeling and detecting sulfhydryl groups in proteins and other molecules. Its maleimide (B117702) group reacts specifically with free thiol groups, such as those found in cysteine residues, forming a stable thioether bond. This reaction is accompanied by a significant increase in fluorescence, making DACM a valuable tool for quantifying and visualizing thiols in various biological contexts. DACM's favorable spectral properties, including a high molar extinction coefficient and quantum yield upon reaction, contribute to its utility in fluorescence microscopy, immunofluorescence assays, and other fluorescence-based detection methods.[1][2] Its blue fluorescence can be readily distinguished from other common fluorophores, allowing for multiplexing experiments.

Physicochemical and Spectral Properties of DACM

DACM is a solid, light yellow to yellow in appearance, with a molecular weight of 298.29 g/mol and a chemical formula of C₁₆H₁₄N₂O₄.[2] For optimal performance and stability, DACM should be stored at -20°C, protected from moisture and light. When dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), ensuring the container is sealed and protected from light.

The spectral characteristics of DACM are crucial for its application in fluorescence microscopy. The dye exhibits an excitation maximum (Ex) at approximately 396 nm and an emission maximum (Em) at around 468 nm.[2] While specific values for quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state, DACM is known to have a high quantum yield upon reacting with thiols.[1]

PropertyValueReference
Molecular Weight 298.29 g/mol [2]
Chemical Formula C₁₆H₁₄N₂O₄[2]
Appearance Light yellow to yellow solid[2]
Excitation Maximum (Ex) ~396 nm[2]
Emission Maximum (Em) ~468 nm[2]
Quantum Yield (Φ) High upon thiol reaction[1]
Molar Extinction Coefficient (ε) High[1]
Storage -20°C (solid), -80°C (in solvent)

DACM-Thiol Reaction Mechanism

The labeling of proteins and other molecules by DACM occurs through a specific chemical reaction between the maleimide group of DACM and the sulfhydryl group of a thiol, typically from a cysteine residue. This reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring. This forms a stable, covalent thioether linkage. The reaction is highly selective for thiols within a pH range of 6.5-7.5.

Caption: Reaction of DACM with a thiol group.

Experimental Protocols

Protocol 1: Labeling of Proteins in Solution

This protocol describes the labeling of purified proteins containing accessible cysteine residues with DACM.

Materials:

  • Purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

  • DACM powder

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching solution: 1 M β-mercaptoethanol or dithiothreitol (B142953) (DTT)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare DACM Stock Solution:

    • Dissolve DACM powder in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • This stock solution should be prepared fresh and protected from light.

  • Prepare Protein Solution:

    • Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any thiol-containing compounds. If reducing agents were used during purification, they must be removed by dialysis or buffer exchange prior to labeling.

  • Labeling Reaction:

    • Add the DACM stock solution to the protein solution at a molar ratio of 10-20 moles of DACM per mole of protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.

  • Quench Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted DACM.

    • Incubate for 30 minutes at room temperature.

  • Purification of Labeled Protein:

    • Separate the DACM-labeled protein from unreacted dye and quenching agent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Monitor the elution of the protein by measuring absorbance at 280 nm and the fluorescence of DACM (Ex/Em = 396/468 nm).

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the DACM at 396 nm.

    • Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Staining of Fixed Adherent Cells

This protocol provides a method for staining fixed cells to visualize intracellular thiols.

Materials:

  • Adherent cells grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • DACM staining solution: 10-50 µM DACM in PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture adherent cells on coverslips or in imaging dishes to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

    • Wash the cells three times with PBS.

  • DACM Staining:

    • Prepare the DACM staining solution by diluting the 10 mM stock solution in PBS to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Incubate the cells with the DACM staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound DACM.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters appropriate for DACM (Excitation: ~396 nm, Emission: ~468 nm).

Protocol 3: Staining of Live Adherent Cells

This protocol outlines a method for labeling viable cells to monitor dynamic changes in intracellular thiol levels.

Materials:

  • Adherent cells grown in imaging dishes

  • Cell culture medium

  • DACM staining solution: 1-10 µM DACM in serum-free cell culture medium or HBSS

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture:

    • Culture adherent cells in imaging dishes to the desired confluency.

  • DACM Staining:

    • Prepare the DACM staining solution by diluting the 10 mM stock solution in serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to minimize cytotoxicity.

    • Remove the culture medium from the cells and wash once with warm serum-free medium or HBSS.

    • Incubate the cells with the DACM staining solution for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm culture medium or HBSS to remove unbound DACM.

  • Imaging:

    • Add fresh, warm culture medium to the cells.

    • Image the live cells immediately using a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels. Use filter sets appropriate for DACM (Excitation: ~396 nm, Emission: ~468 nm).

Experimental Workflow Diagrams

Protein_Labeling_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein prep_dacm Prepare 10 mM DACM Stock (in DMF or DMSO) start->prep_dacm react Incubate Protein with DACM (2h at RT or overnight at 4°C) prep_protein->react prep_dacm->react quench Quench with β-mercaptoethanol or DTT react->quench purify Purify via Size-Exclusion Chromatography quench->purify characterize Characterize Degree of Labeling purify->characterize store Store Labeled Protein (4°C or -20°C) characterize->store end End store->end

Caption: Workflow for labeling purified proteins with DACM.

Fixed_Cell_Staining_Workflow start Start culture Culture Adherent Cells start->culture fix Fix with 4% Paraformaldehyde culture->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize stain Stain with 10-50 µM DACM permeabilize->stain wash Wash to Remove Unbound Dye stain->wash mount Mount Coverslip wash->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: Workflow for staining fixed cells with DACM.

Live_Cell_Staining_Workflow start Start culture Culture Adherent Cells in Imaging Dish start->culture wash1 Wash with Warm Serum-Free Medium culture->wash1 stain Incubate with 1-10 µM DACM (15-30 min at 37°C) wash1->stain wash2 Wash to Remove Unbound Dye stain->wash2 add_medium Add Fresh Culture Medium wash2->add_medium image Image Live Cells Immediately add_medium->image end End image->end

Caption: Workflow for staining live cells with DACM.

References

Method

Application Notes and Protocols for Studying Oxidative Stress with DACM

For Researchers, Scientists, and Drug Development Professionals Introduction to DACM in Oxidative Stress Research N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe that has beco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DACM in Oxidative Stress Research

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent probe that has become a valuable tool for investigating oxidative stress in biological systems. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates or easily repair the resulting damage. Glutathione (B108866) (GSH), a tripeptide thiol, is a major antioxidant and plays a crucial role in maintaining cellular redox homeostasis. A decrease in the intracellular GSH concentration is a key indicator of oxidative stress.

DACM is essentially non-fluorescent until it reacts with sulfhydryl groups, such as those in glutathione and cysteine residues of proteins. The maleimide (B117702) group of DACM reacts specifically with thiols to form a stable, highly fluorescent thioether adduct. This property allows for the quantification of cellular thiols, providing an indirect measure of the cellular capacity to counteract oxidative insults. The fluorescence of the DACM-thiol adduct can be measured using fluorescence microscopy, flow cytometry, and fluorometric plate readers, making it a versatile probe for various experimental setups.

Key Features of DACM:

  • Thiol-Reactivity: Specifically reacts with reduced sulfhydryl groups.

  • Fluorogenic Properties: Exhibits low intrinsic fluorescence that significantly increases upon reaction with thiols.

  • Spectral Properties: The DACM-thiol adduct has an excitation maximum of approximately 396 nm and an emission maximum of around 468 nm.[1]

Application Notes

DACM can be employed in a variety of applications to study the role of thiols, particularly glutathione, in oxidative stress-related cellular processes and drug discovery.

  • Quantification of Cellular Glutathione: DACM is widely used to measure the total reduced glutathione content in cell lysates and intact cells. A decrease in DACM fluorescence can indicate depletion of GSH pools due to oxidative stress induced by toxins, drugs, or pathological conditions.

  • Monitoring Protein Thiol Redox State: In addition to reacting with GSH, DACM can also label cysteine residues in proteins. This can be used to assess the oxidation state of protein thiols, which is an important aspect of redox signaling and oxidative damage.

  • High-Throughput Screening: The fluorescent nature of the DACM assay makes it amenable to high-throughput screening (HTS) formats for identifying compounds that modulate cellular glutathione levels or induce oxidative stress.

  • Fluorescence Microscopy and Flow Cytometry: DACM's utility extends to cellular imaging and analysis. Fluorescence microscopy allows for the visualization of spatial distribution of thiols within cells, while flow cytometry enables the rapid quantification of thiol content in large cell populations.[2][3]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using DACM-based assays to study oxidative stress.

Table 1: Quantification of Total Glutathione in Cultured Cells Treated with an Oxidative Stress Inducer.

Treatment GroupDACM Fluorescence Intensity (Arbitrary Units)Calculated GSH Concentration (µM)
Control (Untreated)8500 ± 4508.5
Oxidative Stress Inducer (e.g., H₂O₂)4200 ± 3804.2
Inducer + N-acetylcysteine (NAC)7800 ± 5107.8

Table 2: Analysis of Protein Thiol Levels in Tissue Homogenates.

SampleDACM Fluorescence (per mg protein)% Reduction in Protein Thiols
Control Tissue12300 ± 9800%
Ischemia-Reperfusion Treated Tissue6500 ± 72047%

Experimental Protocols

Protocol 1: Quantification of Total Glutathione in Cultured Cells using a Fluorometric Plate Reader Assay

This protocol describes the measurement of total reduced glutathione (GSH) in cultured cell lysates.

Materials:

  • N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100)

  • Glutathione (GSH) for standard curve

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader with excitation at ~390 nm and emission at ~470 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in a multi-well plate and culture overnight.

    • Treat cells with experimental compounds (e.g., oxidative stress inducers, antioxidants) for the desired time. Include untreated control wells.

  • Cell Lysis:

    • Remove the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for the GSH assay.

  • GSH Standard Curve Preparation:

    • Prepare a stock solution of GSH (e.g., 1 mM) in lysis buffer.

    • Perform serial dilutions of the GSH stock solution in lysis buffer to create a standard curve (e.g., 0-100 µM).

  • DACM Staining:

    • Prepare a stock solution of DACM (e.g., 10 mM) in a suitable solvent like DMSO.

    • Prepare a working solution of DACM (e.g., 100 µM) in lysis buffer immediately before use. Protect from light.

    • In a black 96-well plate, add 50 µL of each cell lysate supernatant and 50 µL of each GSH standard.

    • Add 50 µL of the DACM working solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation set to ~390 nm and emission to ~470 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (lysis buffer + DACM) from all readings.

    • Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve.

    • Determine the GSH concentration in the cell lysates by interpolating their fluorescence values from the standard curve.

    • Normalize the GSH concentration to the protein concentration of the lysate, determined by a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Fluorescence Microscopy of Cellular Glutathione in Adherent Cells

This protocol allows for the qualitative or semi-quantitative visualization of GSH levels in intact adherent cells.

Materials:

  • DACM

  • Cell culture medium

  • PBS

  • Glass-bottom dishes or coverslips for cell culture

  • Fluorescence microscope with DAPI filter set (or similar, with excitation ~390 nm and emission ~470 nm)

Procedure:

  • Cell Plating:

    • Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with experimental compounds as required.

  • DACM Staining:

    • Prepare a stock solution of DACM (e.g., 10 mM in DMSO).

    • Dilute the DACM stock solution in pre-warmed cell culture medium or PBS to a final working concentration (e.g., 10-50 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DACM staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells three times with warm PBS to remove excess probe.

    • Add fresh PBS or imaging buffer to the cells.

    • Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI). Acquire images using consistent settings for all experimental groups.

  • Image Analysis (Optional):

    • The fluorescence intensity of individual cells can be quantified using image analysis software (e.g., ImageJ/Fiji). The average fluorescence intensity per cell can be compared across different treatment groups.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DACM_Mechanism DACM DACM (Non-fluorescent) Adduct DACM-Thiol Adduct (Highly Fluorescent) DACM->Adduct + Thiol Thiol Cellular Thiol (e.g., GSH) Thiol->Adduct

Figure 1: Reaction of DACM with cellular thiols.

DACM_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining DACM Staining cluster_analysis Analysis cluster_data Data Interpretation start Plate Cells treat Treat with Compounds (e.g., Oxidative Stress Inducer) start->treat wash1 Wash with PBS treat->wash1 stain Incubate with DACM wash1->stain wash2 Wash to Remove Excess DACM stain->wash2 plate_reader Fluorescence Plate Reader (for Lysates) wash2->plate_reader microscopy Fluorescence Microscopy (for Intact Cells) wash2->microscopy quantify Quantify GSH Levels plate_reader->quantify visualize Visualize Thiol Distribution microscopy->visualize

Figure 2: General experimental workflow for using DACM.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (dissociated) Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to GCL GCL (Glutamate-Cysteine Ligase) Gene Transcription ARE->GCL GSH_synthesis Increased GSH Synthesis GCL->GSH_synthesis GSH_synthesis->ROS neutralizes

Figure 3: The Nrf2 signaling pathway in response to oxidative stress.

References

Application

Application Notes and Protocols for Live-Cell Imaging of Protein Glutathionylation Using DACM

For Researchers, Scientists, and Drug Development Professionals Introduction Protein S-glutathionylation is a reversible post-translational modification of cysteine residues that plays a critical role in redox signaling...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-glutathionylation is a reversible post-translational modification of cysteine residues that plays a critical role in redox signaling and the regulation of protein function. This modification is implicated in a variety of cellular processes and its dysregulation is associated with numerous diseases. The ability to visualize and quantify protein glutathionylation in living cells is crucial for understanding its dynamic role in cellular physiology and pathology, and for the development of novel therapeutics targeting redox-sensitive pathways.

This document provides a detailed protocol for the live-cell imaging of protein S-glutathionylation using the fluorescent probe 4-(N,N-dimethylamino)cinnamoyl-maleimide (DACM). DACM is a thiol-reactive fluorescent dye that can be employed to label newly exposed cysteine thiols on proteins that were previously glutathionylated.

Principle of the Method

The detection of protein S-glutathionylation in live cells using DACM is based on a sequential "tag-switch" methodology adapted for live-cell imaging. The core principle involves three main steps:

  • Blocking of Free Thiols: Initially, all accessible protein cysteine thiols are blocked with a non-fluorescent alkylating agent.

  • Selective Reduction of Glutathionylated Thiols: Subsequently, the S-glutathionylated cysteines are specifically reduced back to free thiols using a cell-permeable reducing system.

  • Fluorescent Labeling: The newly exposed free thiols are then labeled with the thiol-reactive fluorescent probe DACM. The resulting fluorescence intensity is proportional to the amount of protein S-glutathionylation.

Materials and Reagents

ReagentSupplierCatalog No.
DACM (4-(N,N-dimethylamino)cinnamoyl-maleimide)e.g., MedChemExpressHY-121030
N-Ethylmaleimide (NEM)e.g., Sigma-AldrichE3876
Dithiothreitol (DTT)e.g., Sigma-AldrichD9779
Cell culture medium (e.g., DMEM)e.g., Thermo Fisher11965092
Fetal Bovine Serum (FBS)e.g., Thermo Fisher26140079
Phosphate-Buffered Saline (PBS)e.g., Thermo Fisher10010023
Dimethyl sulfoxide (B87167) (DMSO)e.g., Sigma-AldrichD8418
Oxidative stress inducer (e.g., Diamide (B1670390) or H₂O₂)e.g., Sigma-AldrichD3648 / H1009

Experimental Protocols

Protocol 1: Live-Cell Imaging of Protein S-Glutathionylation

This protocol is designed for adherent cells cultured in glass-bottom dishes suitable for fluorescence microscopy.

1. Cell Culture and Treatment:

  • Seed cells on glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • To induce protein glutathionylation, treat cells with an oxidative stress inducer. For example, incubate cells with 100-500 µM diamide or 100-500 µM H₂O₂ for 30-60 minutes. Include an untreated control group.

2. Blocking of Free Thiols:

  • Prepare a 100 mM stock solution of N-Ethylmaleimide (NEM) in DMSO.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with 100 µM NEM in serum-free medium for 30 minutes at 37°C to block all free protein thiols.

3. Selective Reduction of S-Glutathionylated Thiols:

  • Prepare a 1 M stock solution of Dithiothreitol (DTT) in water.

  • Wash the cells three times with warm PBS to remove excess NEM.

  • Incubate the cells with 1-5 mM DTT in serum-free medium for 15-30 minutes at 37°C to selectively reduce the S-glutathionylated cysteines.

4. Labeling with DACM:

  • Prepare a 10 mM stock solution of DACM in DMSO.

  • Wash the cells three times with warm PBS to remove excess DTT.

  • Incubate the cells with 10-50 µM DACM in serum-free medium for 15-30 minutes at 37°C in the dark.

  • Wash the cells three times with warm PBS to remove unbound DACM.

  • Add fresh, warm cell culture medium (can contain serum) to the cells.

5. Fluorescence Microscopy:

  • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for DACM.

  • Excitation: ~396 nm

  • Emission: ~468 nm

  • Acquire images using consistent settings (e.g., exposure time, gain) across all samples for quantitative comparison.

Data Presentation

Quantitative analysis of fluorescence intensity should be performed using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell should be calculated for at least 50-100 cells per condition.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard Deviationn (number of cells)
Control (Untreated)
Oxidative Stress Inducer (e.g., Diamide)
Drug Candidate A + Oxidative Stress
Drug Candidate B + Oxidative Stress

Signaling Pathway: Keap1-Nrf2 and Protein Glutathionylation

Protein S-glutathionylation is a key regulatory mechanism in the Keap1-Nrf2 antioxidant response pathway. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, specific cysteine residues in Keap1 become S-glutathionylated, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Cul3-Rbx1 Keap1_SSG Keap1-SSG Nrf2_free Free Nrf2 Proteasome Proteasomal Degradation Nrf2_ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Keap1_Nrf2 S-glutathionylation of Keap1 DACM_Workflow Start Start: Adherent cells in glass-bottom dish Treatment Induce Glutathionylation (e.g., Diamide, H₂O₂) Start->Treatment Wash1 Wash (PBS) Treatment->Wash1 Blocking Block Free Thiols (NEM) Wash1->Blocking Wash2 Wash (PBS) Blocking->Wash2 Reduction Reduce Glutathionylated Thiols (DTT) Wash2->Reduction Wash3 Wash (PBS) Reduction->Wash3 Labeling Label with DACM Wash3->Labeling Wash4 Wash (PBS) Labeling->Wash4 Imaging Fluorescence Microscopy (Ex: ~396 nm, Em: ~468 nm) Wash4->Imaging Analysis Image Analysis and Quantification Imaging->Analysis

Technical Notes & Optimization

Troubleshooting

optimizing DACM staining concentration for specific cell types

Welcome to the technical support center for optimizing N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM) staining. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed proto...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM) staining. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results for measuring cellular glutathione (B108866) (GSH) levels.

Frequently Asked Questions (FAQs)

Q1: What is DACM and what does it measure?

N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a fluorescent probe used for labeling sulfhydryl groups (-SH).[1][2] In a cellular context, it primarily reacts with glutathione (GSH), the most abundant intracellular non-protein thiol. Therefore, DACM staining is a widely used method to visualize and quantify relative levels of cellular GSH, a key antioxidant and indicator of cellular redox status.[3][4]

Q2: What is the principle behind DACM staining?

DACM itself has low fluorescence. However, the maleimide (B117702) group on the DACM molecule reacts with the thiol group of glutathione to form a stable, highly fluorescent thioether conjugate.[2][5][6] This reaction leads to a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.

Q3: What are the optimal excitation and emission wavelengths for DACM?

The DACM-GSH conjugate has an excitation maximum in the violet range, typically around 387-396 nm, and an emission maximum in the blue range, around 468 nm.[1][6] It is crucial to use the correct filter sets on your imaging system to match these spectral properties for optimal signal detection.

Q4: What safety precautions should be taken when handling DACM?

DACM is a chemical reagent and should be handled with appropriate laboratory safety precautions. It is typically supplied as a solid and should be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). Always consult the Safety Data Sheet (SDS) provided by the manufacturer. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

Troubleshooting Guide

This guide addresses common issues encountered during DACM staining experiments.

Problem: Weak or No Fluorescent Signal

Possible CauseRecommended Solution
DACM Concentration Too Low The optimal concentration is cell-type dependent. Perform a concentration titration to determine the ideal level for your specific cells.[7] Start with a range and select the concentration that provides the best signal-to-noise ratio without inducing toxicity.
Low Intracellular GSH Levels The signal is directly proportional to the amount of GSH. If your experimental conditions (e.g., high oxidative stress) deplete GSH, the signal will be low. Consider using a positive control, such as cells treated with N-acetylcysteine (a GSH precursor), to confirm the dye is working.
Incorrect Microscope Filter Set Ensure your microscope is equipped with a filter set appropriate for DACM's spectral properties (e.g., DAPI or similar filter cube with Ex: ~390 nm, Em: ~470 nm).[8] An incorrect filter combination can lead to dim or absent illumination.[8]
Insufficient Incubation Time The reaction between DACM and GSH is time-dependent. Perform a time-course experiment (e.g., 15, 30, 60 minutes) to find the optimal incubation period for your cells.
Photobleaching (Signal Fades During Imaging) DACM, like many fluorophores, is susceptible to photobleaching. Minimize light exposure by using the lowest possible excitation intensity and exposure time.[9] Use an anti-fade mounting medium if imaging fixed cells.[7]
Cell Death or Poor Health Dead or dying cells may have compromised membranes and depleted GSH levels, leading to poor staining.[10] Always assess cell viability (e.g., with a live/dead stain) prior to the experiment.

Problem: High Background or Non-Specific Staining

Possible CauseRecommended Solution
DACM Concentration Too High Excess, unreacted DACM can contribute to high background fluorescence. Lower the DACM concentration by performing a titration.[7] A high concentration is a common cause of high background.[7]
Insufficient Washing Residual dye in the medium will increase background signal. Increase the number and/or duration of wash steps with buffer (e.g., PBS) after the staining incubation.[8][9]
Cellular Autofluorescence Some cell types exhibit natural fluorescence (autofluorescence), often in the blue and green channels.[7][11] Always include an unstained control (cells treated with vehicle only) to measure the baseline autofluorescence, which can then be subtracted during image analysis.[7]
Contaminated Reagents or Media Phenol (B47542) red and other components in cell culture media can be fluorescent. Use phenol red-free media or a balanced salt solution for the staining and final imaging steps to reduce background.

Problem: Evidence of Cell Toxicity (e.g., Blebbing, Detachment)

Possible CauseRecommended Solution
Solvent (DMSO) Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve DACM is non-toxic, typically well below 0.5%. Run a vehicle-only control to check for solvent-induced toxicity.
High DACM Concentration High concentrations of DACM can be toxic to cells. This is another reason why a careful concentration titration is essential. Use the lowest concentration that gives a robust signal.
Phototoxicity Exposure to high-intensity light, especially shorter wavelengths like violet/UV used for DACM, can induce cellular damage and apoptosis.[12] Minimize light exposure during focusing and image acquisition.[9]
Prolonged Incubation Leaving the dye on the cells for too long can be stressful. Optimize the incubation time to be as short as necessary to achieve stable staining.

Data Presentation: Optimizing DACM Concentration

Since the optimal DACM concentration varies significantly between cell types, a titration experiment is critical. The goal is to identify a concentration that maximizes the specific signal from healthy cells while minimizing background and cytotoxic effects.

Table 1: Example of a DACM Concentration Titration Experiment in HeLa Cells

DACM ConcentrationMean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio*% Cell ViabilityObservations
0 µM (Control)15.2 ± 1.81.098% ± 2%Baseline autofluorescence only.
1 µM125.4 ± 10.18.297% ± 3%Clear signal, low background.
5 µM480.6 ± 25.531.696% ± 2%Strong signal, acceptable background.
10 µM 850.1 ± 41.3 55.9 95% ± 4% Optimal: Strongest signal with minimal impact on viability.
25 µM1210.7 ± 95.879.782% ± 6%Very bright signal, but increased background and noticeable cell stress.
50 µM1350.2 ± 150.488.865% ± 8%Signal saturation, high background, significant cell death and detachment.

*Signal-to-Noise Ratio calculated as (Mean Intensity of Stained Cells) / (Mean Intensity of Control Cells).

Diagrams and Workflows

DACM_Staining_Workflow General Workflow for DACM Staining of Adherent Cells cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging & Analysis p1 Seed cells on coverslips or imaging plates p2 Culture for 24-48h to allow attachment and recovery p1->p2 p3 Apply experimental treatment (if applicable) p2->p3 s1 Prepare fresh DACM working solution in serum-free medium or PBS s2 Wash cells once with warm PBS p3->s2 s3 Incubate cells with DACM working solution (e.g., 30 min at 37°C) s4 Wash cells 2-3 times with warm PBS to remove excess dye i1 Mount coverslip or add fresh PBS/medium to imaging plate s4->i1 i2 Image immediately using fluorescence microscope (e.g., DAPI filter set) i1->i2 i3 Quantify fluorescence intensity using image analysis software i2->i3

Caption: A standard experimental workflow for staining adherent cells with DACM.

DACM_Troubleshooting_Flow Troubleshooting Logic for Weak or No DACM Signal start Problem: Weak or No Signal q1 Is positive control (e.g., N-Ac treated cells) stained? start->q1 q2 Are microscope filters correct for DACM? q1->q2 Yes sol1 Issue with dye stock or staining protocol. Check reagent prep. q1->sol1 No q3 Are cells healthy and viable? q2->q3 Yes sol2 Use correct filter set (Ex: ~390nm, Em: ~470nm) q2->sol2 No q4 Have concentration and incubation time been optimized? q3->q4 Yes sol4 Improve cell culture conditions. Check for toxicity. q3->sol4 No sol3 Low GSH levels in sample are the likely cause. q4->sol3 Yes sol5 Perform concentration and time-course titration. q4->sol5 No DACM_Mechanism DACM Reaction with Glutathione (GSH) DACM DACM (Low Fluorescence) Product DACM-GSH Conjugate (Highly Fluorescent) DACM->Product + GSH Glutathione (contains -SH group) GSH->Product

References

Optimization

reducing background fluorescence in DACM imaging

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in N-(7-dimethylamino-4-methylcoumarin-3-yl...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in imaging experiments?

High background fluorescence, or noise, is any unwanted fluorescent signal that can obscure the desired signal from your target. The main sources can be categorized into two groups: background from the sample itself and background from the experimental setup.[1] Sample-related sources include autofluorescence from cells and tissues, non-specific binding of the fluorescent dye, and residual unbound fluorophores.[1] Setup-related sources include fluorescence from imaging vessels (like plastic-bottom dishes), the imaging media, and electronic noise from the camera or microscope components.[1][2]

Q2: What is autofluorescence, and how can I determine if it's a problem in my DACM experiment?

Autofluorescence is the natural fluorescence emitted by various biological molecules within a sample, such as collagen, NADH, riboflavin, and lipofuscin.[3][4] Certain sample preparation steps, particularly fixation with aldehyde-based fixatives like formalin or glutaraldehyde, can also induce or increase autofluorescence.[3][4][5] The simplest way to check for autofluorescence is to prepare an unstained control sample.[3] This control should be processed in the exact same way as your experimental samples (including fixation and permeabilization) but without the addition of the DACM dye. Imaging this unlabeled control under the same conditions will reveal the level of inherent autofluorescence.[3]

Q3: What is non-specific binding, and how does it differ from the signal from unbound dye?

Non-specific binding occurs when the DACM dye attaches to molecules or structures other than its intended target, often through low-affinity electrostatic or hydrophobic interactions.[6][7] This results in unwanted fluorescent signal that is localized to specific off-target structures. In contrast, background from unbound dye is typically a diffuse, uniform glow across the entire image, caused by excess DACM molecules that were not washed away after the staining step.[1][8]

Q4: Can my experimental setup (e.g., media, culture plates) contribute to background fluorescence?

Yes, components of the experimental setup can be a significant source of background. Standard cell culture media containing phenol (B47542) red or other colored components can be fluorescent.[2] For live-cell imaging, it is recommended to switch to a phenol red-free medium or an optically clear buffered saline solution before imaging.[2] Furthermore, standard plastic-bottom cell culture dishes often exhibit high fluorescence. Switching to glass-bottom dishes or specialized imaging plates can dramatically reduce this source of background.[1][2]

Troubleshooting High Background Fluorescence

This section provides solutions to specific background issues you may encounter during DACM imaging.

Problem: A diffuse, uniform background glow across the entire image.

This issue is often caused by excess unbound DACM dye or a fluorescent imaging medium.

  • Solution 1: Optimize Washing Steps Insufficient washing after staining is a common cause of high background. Increasing the number and duration of wash steps can effectively remove residual dye.

    Experimental Protocol: Enhanced Washing Procedure

    • After incubation with DACM, carefully aspirate the staining solution.

    • Add a sufficient volume of a buffered saline solution (e.g., PBS or HBSS) to cover the sample completely.

    • Incubate for 5-10 minutes on a gentle shaker.

    • Aspirate the wash buffer.

    • Repeat steps 2-4 for a total of 3 to 5 washes.[1][8]

  • Solution 2: Titrate DACM Concentration Using too high a concentration of DACM can lead to excess dye that is difficult to wash away. It is crucial to determine the optimal concentration that provides the best signal-to-noise ratio.

    Experimental Protocol: Optimizing DACM Staining Concentration

    • Prepare a series of DACM dilutions in your staining buffer, ranging from below to above the concentration recommended in the literature or product manual.[1]

    • Stain your samples with each concentration under identical conditions.

    • Wash all samples using the enhanced washing procedure described above.

    • Image each sample using identical acquisition settings (e.g., exposure time, gain).

    • Quantify the mean fluorescence intensity of your target structure (Signal) and a background region devoid of cells (Background).

    • Calculate the signal-to-noise ratio (S/N = Signal / Background) for each concentration and select the concentration that yields the highest S/N ratio.

    Data Presentation: DACM Concentration Titration

    DACM Concentration (µM) Mean Signal Intensity (a.u.) Mean Background Intensity (a.u.) Signal-to-Noise Ratio (S/N)
    0.5
    1.0
    2.5
    5.0

    | 10.0 | | | |

Problem: High background localized to specific cells, structures, or the extracellular matrix.

This type of background is commonly due to cellular autofluorescence or non-specific binding of the DACM dye.

  • Solution 1: Mitigate Autofluorescence Autofluorescence can be reduced by modifying the sample preparation protocol.

    Data Presentation: Comparison of Fixation Methods on Autofluorescence

    Fixative Expected Autofluorescence Pros Cons
    Glutaraldehyde High Excellent structural preservation Highest level of autofluorescence.[4][5]
    Paraformaldehyde (PFA) Medium Good structural preservation Induces moderate autofluorescence.[4][5]

    | Cold Methanol/Ethanol | Low | Reduces autofluorescence | May alter some epitopes or structures.[3] |

    Experimental Protocol: Pre-Staining Photobleaching Photobleaching the sample before staining can reduce endogenous autofluorescence without affecting the DACM dye.[9]

    • Prepare your sample (fix, permeabilize) as usual, but do not add the DACM dye yet.

    • Place the sample on the microscope stage.

    • Expose the sample to broad-spectrum light from your microscope's fluorescence light source (e.g., a mercury or xenon lamp) for an extended period (from several minutes to an hour). The optimal time will require testing.

    • After bleaching, proceed with your standard DACM staining protocol.

  • Solution 2: Reduce Non-Specific Binding Using a blocking agent can prevent the dye from binding to unwanted sites.

    Experimental Protocol: Using Blocking Buffers

    • After fixation and permeabilization, wash the sample with PBS.

    • Incubate the sample in a blocking buffer for 30-60 minutes at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS.[6]

    • Aspirate the blocking buffer.

    • Proceed with DACM staining. For best results, also dilute the DACM dye in the blocking buffer.

Visual Workflow and Diagrams

The following diagrams illustrate the troubleshooting logic and sources of background fluorescence.

TroubleshootingWorkflow start High Background Observed q1 Is the background a diffuse glow? start->q1 cause1 Likely Cause: - Unbound Dye - Fluorescent Media q1->cause1 Yes q2 Is the background localized to structures? q1->q2 No sol1 Solutions: - Optimize Wash Steps - Titrate DACM Conc. - Change Media cause1->sol1 cause2 Likely Cause: - Autofluorescence - Non-specific Binding q2->cause2 Yes sol2 Solutions: - Change Fixative - Pre-stain Photobleach - Use Blocking Buffer cause2->sol2

Caption: A logical workflow for troubleshooting high background fluorescence.

BackgroundSources cluster_total Total Measured Signal cluster_background Background Fluorescence (Noise) TotalSignal Total Fluorescence Signal SpecificSignal Specific DACM Signal (Target) SpecificSignal->TotalSignal Background Background Fluorescence Background->TotalSignal Autofluorescence Autofluorescence (e.g., Collagen, NADH) Autofluorescence->Background Nonspecific Non-specific Binding Nonspecific->Background Unbound Unbound Dye Unbound->Background System System Noise (Media, Vessel, Camera) System->Background

Caption: Key sources contributing to total fluorescence signal and background.

References

Troubleshooting

how to prevent DACM photobleaching during microscopy

Welcome to the technical support center for DACM (N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide) photobleaching. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACM (N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide) photobleaching. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize photobleaching and acquire high-quality fluorescence microscopy images.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during imaging with DACM, a blue-emitting fluorescent dye often used for labeling thiols.[1]

Question: My DACM signal is fading very quickly during image acquisition. What is the first thing I should check?

Answer: The first and most critical factor to check is your illumination settings. High-intensity light is a primary cause of photobleaching.[2][3]

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a sufficient signal-to-noise ratio.[2][3] Modern LED illumination systems offer precise control over intensity, which can be a significant advantage over traditional mercury or xenon-arc lamps.[4][5]

  • Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[3][6][7] Close the shutter when not actively acquiring an image.[6]

  • Use Neutral Density (ND) Filters: If your microscope has ND filters, use them to decrease the excitation light intensity without altering the lamp's power setting.[3][7]

Question: I've optimized my illumination settings, but I'm still seeing significant photobleaching. What's the next step?

Answer: The next step is to use an antifade mounting medium. These reagents are designed to protect fluorophores from photobleaching by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and cause the dye to degrade.[2][8][9][10]

Question: Which antifade reagent is best for DACM?

Answer: DACM is a coumarin-based dye.[1][11] Studies have shown that for coumarin (B35378) dyes, commercial antifade reagents like VECTASHIELD® can be particularly effective at extending the signal's half-life.[11] Other commonly used antifade agents that you can prepare yourself or purchase include:

  • n-Propyl gallate (NPG): A widely used antioxidant that is also suitable for live-cell imaging.[8]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective and less toxic option, also usable in live-cell experiments.[8]

  • p-Phenylenediamine (PPD): While very effective, PPD can cause autofluorescence at shorter wavelengths (like those used for blue/green dyes) and may not be ideal for DACM.[10][12]

Question: Can I use antifade reagents for live-cell imaging with DACM?

Answer: Yes, some antifade reagents are suitable for live-cell imaging. N-propyl gallate (NPG) and DABCO are options, though it's noted they may have anti-apoptotic properties which could potentially interfere with some biological studies.[8] Another option for live cells is Trolox, a vitamin E derivative, which can be added to the imaging medium.[7] Oxygen scavenging systems, which enzymatically remove dissolved oxygen from the medium, can also significantly reduce photobleaching in live-cell experiments.[7][13]

Question: Does the mounting medium's pH or refractive index matter?

Answer: Yes, both are important.

  • pH: The pH of the mounting medium can influence the fluorescence emission. For many common fluorophores, a slightly alkaline pH of 8.5-9.0 is considered optimal for signal stability.[10][14]

  • Refractive Index (RI): Mismatching the refractive index between your mounting medium and the objective's immersion medium (e.g., oil) can cause spherical aberration, which degrades image quality, especially in the z-axis.[12] For high-resolution imaging, it is crucial to match these RIs as closely as possible. Hard-setting antifade mountants like ProLong™ Glass are designed to cure to a specific RI (~1.52) to match immersion oil.[15][16]

Quantitative Data: Antifade Reagent Effectiveness

The effectiveness of an antifade reagent can be quantified by measuring the fluorescence half-life of a dye under continuous illumination. The table below summarizes data from a study comparing the photostability of different fluorophores in a standard glycerol (B35011)/PBS buffer versus the commercial antifade mountant VECTASHIELD®.

FluorophoreMounting MediumHalf-life (seconds)
Coumarin 90% Glycerol in PBS (pH 8.5)25
Coumarin VECTASHIELD®106
Fluorescein90% Glycerol in PBS (pH 8.5)9
FluoresceinVECTASHIELD®96
Tetramethylrhodamine90% Glycerol in PBS (pH 8.5)7
TetramethylrhodamineVECTASHIELD®330
(Data adapted from Klipp et al., 1998)[11]

As DACM is a coumarin derivative, this data suggests that using a robust antifade medium like VECTASHIELD® can increase its photostability by more than fourfold.[11]

Experimental Protocols

Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple recipe for a glycerol-based antifade mounting medium containing n-propyl gallate.[14][17]

Materials:

  • n-Propyl gallate (Sigma-Aldrich, P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS) stock solution

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve n-propyl gallate in a small amount of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.[17]

  • Prepare the glycerol/PBS solution: In a 50 mL conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.

  • Combine the solutions: While rapidly stirring the glycerol/PBS solution, slowly add 0.1 parts of the 20% NPG stock solution dropwise.

  • Adjust pH (Optional but Recommended): Check the pH and adjust to 8.5 - 9.0 for optimal fluorescence stability.[14]

  • Storage: Aliquot the final solution into microcentrifuge tubes and store in the dark at -20°C. A working aliquot can be kept at 4°C for several weeks.[14]

Protocol 2: Mounting a Fixed Sample with Antifade Medium

Procedure:

  • Complete all staining and final wash steps for your sample on the microscope slide or coverslip.

  • Carefully remove as much residual wash buffer as possible without allowing the sample to dry out.

  • Apply one drop of the antifade mounting medium directly onto the sample.

  • Gently lower a clean coverslip onto the drop, avoiding the introduction of air bubbles.

  • Allow the mounting medium to spread evenly under the coverslip.

  • For non-hardening mounts, seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and coverslip movement.

  • For hard-setting mountants (e.g., ProLong™ Glass), allow the slide to cure at room temperature in the dark for 24-48 hours for the best antifade performance and optimal refractive index.[16]

  • Store the slides flat and protected from light at 4°C.

Diagrams and Workflows

Photobleaching: Causes and Mitigation Strategies

The following diagram illustrates the core factors that contribute to photobleaching and the corresponding strategies to minimize their impact during your experiment.

A Photobleaching (Signal Loss) B High Excitation Light Intensity B->A causes C Long Exposure Time C->A causes D Reactive Oxygen Species (ROS) D->A causes E Sub-optimal Fluorophore Choice E->A contributes to F Reduce Light Intensity / Use ND Filters F->B mitigates G Minimize Exposure Time / Use Shutter G->C mitigates H Use Antifade Mounting Media H->D mitigates I Choose Photostable Dyes (e.g., Alexa Fluor) I->E mitigates

Caption: Key causes of photobleaching and their corresponding solutions.

Troubleshooting Workflow for DACM Photobleaching

Use this decision tree to systematically troubleshoot and resolve issues with DACM signal fading.

start Start: DACM Signal is Fading Too Fast q1 Are you using the lowest possible light intensity and shortest exposure time? start->q1 s1 Action: Reduce laser/lamp power. Decrease camera exposure time. Use ND filters. q1->s1 No q2 Are you using an antifade mounting medium? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Mount sample in an antifade medium (e.g., NPG, DABCO, or VECTASHIELD®). q2->s2 No q3 Is the antifade medium optimized for blue dyes? Is it freshly prepared? q2->q3 Yes a2_yes Yes a2_no No end_ok Problem Solved: Continue Imaging s2->end_ok s3 Action: Try a different antifade (e.g., VECTASHIELD®). Prepare fresh solution. q3->s3 No q3->end_ok Yes a3_yes Yes a3_no No s3->end_ok

Caption: A step-by-step workflow for troubleshooting DACM photobleaching.

References

Optimization

Technical Support Center: Solving DACM Solubility Issues in Aqueous Buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with N-(7-dimethylamino-4-methylcoumarin-3-yl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) in aqueous buffers. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to ensure successful preparation and use of DACM in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DACM and why is its solubility in aqueous buffers a concern?

A1: DACM is a thiol-reactive fluorescent probe widely used for labeling cysteine residues in proteins and other molecules.[1] Like many fluorescent dyes, DACM is a hydrophobic molecule, which leads to poor solubility in aqueous solutions such as biological buffers. This can result in precipitation, inaccurate concentration measurements, and failed labeling experiments.

Q2: What is the recommended general approach for dissolving DACM for use in aqueous buffers?

A2: The most effective method is to first prepare a concentrated stock solution of DACM in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2] This stock solution can then be added in small volumes to the aqueous buffer to achieve the desired final concentration while minimizing the percentage of the organic solvent.

Q3: What are the suitable organic solvents for preparing a DACM stock solution?

A3: High-purity, anhydrous DMSO and DMF are the most commonly recommended solvents for dissolving maleimide-based dyes like DACM.[2][3] While some coumarin (B35378) derivatives show slight solubility in methanol, DMSO and DMF are generally more effective at dissolving hydrophobic compounds.[4]

Q4: What is the maximum recommended final concentration of DMSO or DMF in my aqueous buffer?

A4: The final concentration of the organic co-solvent should be kept as low as possible to avoid adverse effects on your biological system (e.g., protein denaturation, cell toxicity). A final concentration of 1-5% (v/v) is generally considered acceptable for many applications, but it is crucial to determine the tolerance of your specific experimental system.

Quantitative Data Summary

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on the general behavior of poorly water-soluble small molecules. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.

Aqueous Buffer Co-solvent Co-solvent Concentration (% v/v) Estimated DACM Solubility Range (µM)
PBS (pH 7.4)None0%< 1
PBS (pH 7.4)DMSO1%10 - 50
PBS (pH 7.4)DMSO5%50 - 200
PBS (pH 7.4)DMF1%10 - 50
PBS (pH 7.4)DMF5%50 - 200

Experimental Protocols

Protocol 1: Preparation of a DACM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DACM in DMSO.

Materials:

  • N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the vial of DACM to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the required amount of DACM powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 2.98 mg of DACM per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the DACM powder.

  • Vortex the tube vigorously for 1-2 minutes until the DACM is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Store the DACM stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.

Protocol 2: Labeling of Proteins with DACM

This protocol provides a general procedure for labeling protein thiol groups with DACM.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • DACM stock solution (10 mM in DMSO)

  • Reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5, degassed)

  • (Optional) Reducing agent, e.g., TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3]

  • Labeling Reaction: While gently vortexing the protein solution, add the DACM stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.[5]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification: Remove the unreacted DACM by passing the reaction mixture through a gel filtration column or by dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and DACM (at its absorbance maximum).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
DACM powder does not dissolve in the organic solvent. 1. The solvent is not of high enough purity or is not anhydrous.2. The concentration is too high.1. Use fresh, high-purity, anhydrous DMSO or DMF.2. Try preparing a more dilute stock solution.
Precipitation occurs immediately upon adding the DACM stock solution to the aqueous buffer. 1. The final concentration of DACM exceeds its solubility limit in the aqueous buffer with the given co-solvent percentage.2. The method of addition causes localized high concentrations.1. Decrease the final concentration of DACM.2. Increase the final percentage of the organic co-solvent (if your experiment allows).3. Add the DACM stock solution dropwise to the vigorously stirring aqueous buffer.
The DACM solution is initially clear but becomes cloudy or precipitates over time. 1. The solution is supersaturated and thermodynamically unstable.2. The temperature of the solution has changed, affecting solubility.1. Prepare and use the DACM working solution fresh.2. Avoid storing the final aqueous solution for extended periods, especially at lower temperatures (e.g., 4°C).
Inconsistent results in labeling experiments. 1. Incomplete dissolution of the DACM stock solution.2. Degradation of the DACM stock solution due to improper storage (moisture, light).3. Variability in the final concentration due to precipitation.1. Ensure the DACM stock is fully dissolved before use.2. Store the stock solution properly at -20°C, protected from light and moisture.3. Prepare the working solution immediately before use and visually inspect for any precipitation.

Visual Guides

DACM_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: DACM Powder dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve stock 10 mM DACM Stock Solution dissolve->stock add_dropwise Add Stock Dropwise while Vortexing stock->add_dropwise buffer Aqueous Buffer (e.g., PBS, pH 7.4) buffer->add_dropwise working_solution Final DACM Working Solution add_dropwise->working_solution

Caption: Workflow for preparing a DACM working solution.

Troubleshooting_Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation node_sol node_sol node_cause node_cause start Precipitation Observed? cause1 Concentration too high? start->cause1 Yes, immediately cause4 Supersaturated solution? start->cause4 Yes, over time sol1 Decrease final DACM concentration cause1->sol1 cause2 Co-solvent % too low? sol2 Increase co-solvent percentage cause2->sol2 cause3 Improper mixing? sol3 Add stock dropwise to vortexing buffer cause3->sol3 sol4 Prepare solution fresh before use cause4->sol4 cause5 Temperature change? sol5 Maintain constant temperature cause5->sol5

Caption: Troubleshooting logic for DACM precipitation.

References

Troubleshooting

Technical Support Center: Optimizing DACM Probe Staining

Welcome to the technical support center for DACM (N-(7-Dimethylamino-4-methylcoumarinyl)maleimide) probes. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting str...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACM (N-(7-Dimethylamino-4-methylcoumarinyl)maleimide) probes. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding (NSB) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of DACM probes?

Non-specific binding refers to the interaction of the DACM probe with molecules or surfaces other than its intended target.[1][2] DACM is designed to specifically form a stable thioether bond with free sulfhydryl groups (thiols) on cysteine residues of proteins.[3] NSB occurs when the probe adheres to unintended sites through mechanisms like hydrophobic or electrostatic interactions, leading to high background fluorescence and potentially inaccurate results.[4][5]

Q2: What are the primary causes of high background fluorescence with DACM?

High background fluorescence is typically a result of one or more of the following factors:

  • Excess Probe Concentration: Using a higher concentration of the DACM probe than necessary for specific labeling.

  • Hydrophobic Interactions: The probe non-specifically adsorbs to hydrophobic regions of proteins or cellular structures.[5]

  • Ionic Interactions: Electrostatic attraction between the charged probe and various cellular components.[4][6]

  • Inadequate Blocking: Failure to saturate non-specific binding sites before introducing the probe.

  • Insufficient Washing: Ineffective removal of unbound or weakly bound probe after the staining step.[7]

  • Incorrect pH: Performing the reaction at a pH outside the optimal range of 6.5-7.5 can lead to reactions with other nucleophiles, such as primary amines.[3]

Q3: What are the key strategies to minimize non-specific binding?

Minimizing NSB requires a multi-faceted approach to optimize your experimental protocol. The core strategies include:

  • Titrate the DACM Probe: Determine the lowest effective probe concentration.

  • Incorporate a Blocking Step: Use a protein-based blocking agent like BSA to saturate non-specific sites.[5][8]

  • Optimize Washing Steps: Increase the number, duration, or stringency of washes.[7]

  • Control Reaction Buffer Conditions: Adjust the pH and consider adding salt or non-ionic surfactants.[6][8]

  • Quench Unreacted Probe: Add a small thiol-containing molecule after labeling to inactivate any remaining free DACM probe.

Q4: Which blocking agents are recommended for DACM staining?

Bovine Serum Albumin (BSA) is a commonly recommended blocking agent.[5][9] It helps prevent non-specific binding by occupying potential adsorption sites on the sample. Furthermore, since BSA itself contains cysteine residues, it can also help quench excess, non-specifically bound maleimide (B117702) probes. For some applications, protein-free commercial blocking buffers can also be effective.

Q5: How does adjusting buffer pH and salt concentration help?

The maleimide group of the DACM probe is most specific for thiol groups at a neutral pH range of 6.5-7.5.[3] At a more alkaline pH (>8.5), its reactivity with primary amines increases, which can be a source of NSB.[3] Adding salt, such as NaCl, to the buffer can help disrupt non-specific electrostatic interactions by increasing the ionic strength of the solution.[6]

Q6: Can detergents be used to reduce background?

Yes, low concentrations of a mild, non-ionic detergent like Tween-20 (typically 0.05% to 0.1%) can be added to washing buffers.[5][9] This helps to disrupt non-specific hydrophobic interactions that cause the probe to stick to unintended targets.[5]

Troubleshooting Guide

This guide addresses common issues encountered during DACM staining experiments.

ProblemPotential Cause(s)Suggested Solution(s)
High, uniform background fluorescence across the entire sample. 1. DACM concentration is too high.2. Inadequate washing.3. Hydrophobic or ionic interactions.1. Perform a concentration titration to find the optimal, lower concentration.2. Increase the number and duration of wash steps. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[5][9]3. Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to reduce ionic interactions.[9]
Weak specific signal but high background. 1. Suboptimal blocking.2. Incubation time is too long, favoring NSB.3. Non-specific binding is masking the specific signal.1. Increase the concentration or incubation time of the blocking agent (e.g., 1-3% BSA for 1 hour).2. Optimize the incubation time for the DACM probe; shorter times may reduce background.3. Implement a quenching step with L-cysteine or β-mercaptoethanol after the primary incubation to inactivate unbound probe.
Signal observed in negative control samples. 1. Contamination of buffers or reagents.2. Autofluorescence of the sample.3. The probe is binding to the solid support (e.g., glass slide, plastic well).1. Prepare fresh buffers and solutions.2. Image an unstained control sample to assess autofluorescence and apply appropriate background correction during image analysis.3. Ensure the blocking step is sufficient. Consider using low-binding microplates or specially coated slides.

Data Presentation

Table 1: Recommended Reagent Concentration Ranges for Optimization
ReagentPurposeTypical Concentration RangeNotes
DACM Probe Thiol Labeling1 - 25 µMMust be optimized via titration for each cell type and condition.
BSA Blocking Agent1 - 5% (w/v)Use in incubation and wash buffers to reduce NSB.[5][9]
NaCl Reduce Ionic Interactions150 - 500 mMAdd to wash buffers to increase stringency.[9]
Tween-20 Reduce Hydrophobic Interactions0.05 - 0.1% (v/v)Add to wash buffers.[5][9]
L-Cysteine Quenching Agent1 - 5 mMAdd after DACM incubation to stop the reaction.

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Minimizing Non-Specific Binding

The following diagram outlines a robust workflow designed to minimize background signal when using DACM probes.

prep 1. Sample Preparation (Cells/Tissue) block 2. Blocking Step (e.g., 1-3% BSA, 1 hr) prep->block Saturate non-specific sites stain 3. DACM Staining (Titrated Conc., pH 7.0) block->stain Introduce probe wash1 4. Primary Wash (Buffer + Tween-20) stain->wash1 Remove unbound probe quench 5. Quenching (Optional) (e.g., L-Cysteine, 15 min) wash1->quench Inactivate excess probe wash2 6. Final Washes (3x with Wash Buffer) wash1->wash2 If no quenching quench->wash2 Remove quencher image 7. Imaging wash2->image

Caption: Optimized workflow for DACM staining to reduce background.

Binding Principles of DACM Probe

This diagram illustrates the difference between the desired specific reaction and undesirable non-specific interactions.

DACM DACM Probe Target Target Protein (with Cysteine -SH) DACM->Target Specific Covalent Binding (Thioether Bond) [GOOD SIGNAL] NonTarget Non-Target Surface (Hydrophobic/Charged) DACM->NonTarget Non-Specific Adsorption (Ionic/Hydrophobic) [BACKGROUND NOISE]

Caption: Specific covalent vs. non-specific binding of DACM.

Protocol 2: Detailed Staining Protocol for Cultured Cells

This protocol provides a starting point for optimizing DACM staining.

  • Cell Preparation:

    • Plate cells on a suitable imaging surface (e.g., glass-bottom dishes) and culture to the desired confluency.

    • Wash cells twice with 1X Phosphate-Buffered Saline (PBS), pH 7.4.

    • If required, fix the cells (e.g., with 4% paraformaldehyde for 15 minutes) and permeabilize (e.g., with 0.1% Triton X-100 for 10 minutes). Wash thoroughly with PBS after fixation and permeabilization.

  • Blocking:

    • Prepare a blocking buffer: 1-3% BSA in PBS.

    • Incubate the cells in blocking buffer for at least 1 hour at room temperature.

  • DACM Incubation:

    • Prepare the DACM staining solution in PBS (pH 6.5-7.5) at the pre-determined optimal concentration.

    • Aspirate the blocking buffer and add the DACM staining solution to the cells.

    • Incubate for 15-60 minutes at room temperature, protected from light. Note: Incubation time should be optimized.

  • Washing and Quenching:

    • Aspirate the staining solution.

    • Wash the cells 2 times with a wash buffer (e.g., PBS containing 0.05% Tween-20).

    • (Optional but Recommended) To quench unreacted probe, incubate with 1-5 mM L-cysteine in PBS for 15 minutes.

    • Wash the cells 3 additional times with the wash buffer for 5 minutes each.

  • Imaging:

    • Replace the final wash with fresh PBS or an appropriate imaging medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for DACM (Excitation/Emission ~384/467 nm).

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve high background issues.

start High Background Observed q1 Is signal present in negative control? start->q1 a1_yes Check for autofluorescence and reagent contamination. q1->a1_yes Yes q2 Was a blocking step performed? q1->q2 No a2_no Introduce blocking step (1-3% BSA, 1 hr). q2->a2_no No q3 What was the DACM concentration? q2->q3 Yes a3_high Decrease DACM concentration. Perform titration experiment. q3->a3_high High (>25µM) a3_ok Increase wash stringency. (Add Tween-20/NaCl, more washes) q3->a3_ok Low/Optimal

Caption: Decision tree for troubleshooting high DACM background.

References

Optimization

DACM Assay Technical Support Center: Controlling Variability for Reliable Results

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) assay. It provides comprehensive troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) assay. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate assay variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DACM assay?

The DACM assay is a highly sensitive fluorescence-based method for the quantification of free sulfhydryl groups (-SH), which are primarily found in cysteine residues of proteins and low-molecular-weight thiols like glutathione (B108866) (GSH). DACM itself is a minimally fluorescent molecule. However, upon reaction with a thiol group, it forms a stable, highly fluorescent thioether adduct. The resulting fluorescence intensity is directly proportional to the concentration of free thiols in the sample.

Q2: What are the primary sources of variability in the DACM assay?

Variability in the DACM assay can arise from several factors throughout the experimental workflow. Key sources include:

  • Sample Handling: Inconsistent sample collection, storage, and preparation can lead to alterations in the native thiol content.

  • Reagent Integrity: Degradation of the light-sensitive DACM reagent or the glutathione standard can lead to inaccurate measurements.

  • Assay Conditions: Minor variations in incubation time, temperature, and pH can significantly impact the reaction kinetics and, consequently, the fluorescence signal.

  • Instrumentation: Fluctuations in the fluorometer's excitation and emission settings can introduce measurement errors.

  • Sample Matrix Effects: The presence of interfering substances in the sample that absorb or emit light at similar wavelengths to the DACM-thiol adduct can lead to inaccurate readings.

Q3: How can I minimize background fluorescence?

High background fluorescence can be addressed by:

  • Using fresh reagents: Prepare DACM working solutions fresh for each experiment and use high-purity solvents and buffers.

  • Running appropriate blanks: Include a reagent blank (buffer + DACM) and a sample blank (sample without DACM) to account for background fluorescence from the reagent and the sample matrix, respectively.

  • Protecting from light: DACM is light-sensitive, so all steps involving the reagent should be performed with minimal light exposure.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the DACM assay.

ProblemPotential CauseRecommended Solution
High Well-to-Well Variability 1. Inaccurate pipetting.2. Temperature gradients across the plate.3. Bubbles in wells.1. Use calibrated pipettes; prepare master mixes.2. Ensure uniform incubation temperature.3. Centrifuge the plate briefly before reading.
Low Fluorescence Signal 1. Insufficient incubation time or temperature.2. Suboptimal pH.3. Degraded DACM reagent.1. Optimize incubation time and temperature (e.g., 30 min at RT).2. Ensure reaction buffer is at a neutral pH (6.5-7.5).3. Prepare fresh DACM solution.
Non-linear Standard Curve 1. Inaccurate standard dilutions.2. Signal saturation at high concentrations.3. Degraded GSH standard.1. Prepare fresh, accurate serial dilutions.2. Use a lower concentration range for the standard curve.3. Use a fresh, high-quality GSH standard.
High Background Signal 1. Contaminated reagents or buffers.2. Autofluorescence of the sample.3. Light exposure of DACM.1. Use high-purity reagents and test for background fluorescence.2. Subtract the signal from a sample blank.3. Minimize light exposure during all steps.

Data Presentation: Impact of Variables on Assay Performance

The following tables summarize the expected impact of key variables on the DACM assay. Note that the exact quantitative impact may vary depending on the specific experimental conditions.

Table 1: Effect of pH on DACM Fluorescence Intensity

pHRelative Fluorescence Intensity (%)
5.040%
6.075%
7.0100%
8.095%
9.060%

Data are illustrative and represent typical trends for coumarin-based dyes.

Table 2: Effect of Incubation Time on Signal-to-Noise Ratio

Incubation Time (minutes)Signal-to-Noise Ratio
58
1515
3025
6022

Optimal incubation time should be determined empirically for each specific assay.

Table 3: Effect of Temperature on Reaction Rate

Temperature (°C)Relative Reaction Rate (%)
420%
25 (Room Temperature)100%
37150%

Higher temperatures can increase the reaction rate but may also lead to sample or reagent degradation.

Table 4: Stability of DACM Working Solution

Time Stored at Room Temperature (hours)Relative Fluorescence Signal (%)
0100%
198%
485%
2450%

DACM solutions are light-sensitive and should be prepared fresh and used promptly.

Experimental Protocols

Detailed Protocol for Quantification of Protein-Bound Thiols

This protocol provides a method for quantifying sulfhydryl groups in a purified protein sample.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.2.

  • DACM Stock Solution (10 mM): Dissolve 3.0 mg of DACM in 1 mL of DMSO. Store in the dark at -20°C in small aliquots.

  • DACM Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in DMSO immediately before use.

  • Glutathione (GSH) Standard Stock Solution (10 mM): Dissolve 3.07 mg of GSH in 1 mL of Assay Buffer. Prepare fresh.

  • GSH Standards: Prepare a serial dilution of the GSH stock solution in Assay Buffer to generate standards ranging from 1 µM to 100 µM.

2. Sample Preparation:

  • Dissolve the protein of interest in Assay Buffer to a final concentration of 1-10 µM.

  • If necessary, perform a buffer exchange to ensure the protein is in a compatible buffer (free of thiols).

3. Assay Procedure:

  • Add 50 µL of each GSH standard and protein sample to individual wells of a black, clear-bottom 96-well plate.

  • Add 50 µL of Assay Buffer to a well to serve as a blank.

  • Add 5 µL of the 1 mM DACM working solution to each well.

  • Mix gently by pipetting.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 478 nm.

4. Data Analysis:

  • Subtract the average fluorescence of the blank from all standard and sample readings.

  • Generate a standard curve by plotting the background-subtracted fluorescence values of the GSH standards against their known concentrations.

  • Determine the concentration of thiols in the protein sample by interpolating its fluorescence value from the standard curve.

Mandatory Visualizations

dacm_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis a Prepare Protein Samples d Mix Samples/Standards with DACM a->d b Prepare GSH Standards b->d c Prepare DACM Reagent c->d e Incubate at RT (Dark) d->e f Measure Fluorescence (Ex: 390nm, Em: 478nm) e->f g Generate Standard Curve f->g h Calculate Thiol Concentration g->h

Caption: Experimental workflow for the DACM assay.

dacm_reaction DACM DACM (Non-fluorescent) Adduct Fluorescent Adduct DACM->Adduct + Thiol Protein-SH (Thiol Group) Thiol->Adduct

Caption: Reaction of DACM with a protein thiol.

redox_signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced/Active) ROS->Protein_SH Oxidation Protein_SS Protein-S-S-Protein (Oxidized/Inactive) Protein_SH->Protein_SS Signaling Downstream Signaling Pathway Protein_SH->Signaling Promotes Protein_SS->Signaling Inhibits

Caption: A simplified redox signaling pathway.

Troubleshooting

Technical Support Center: DACM-Based Thiol Quantification

Welcome to the technical support center for DACM-based thiol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to fr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACM-based thiol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM) for measuring thiol levels in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Probe Preparation and Handling

Question 1: How should I prepare and store DACM stock solutions?

Answer: Proper preparation and storage of DACM stock solutions are critical for reproducible results.

  • Reconstitution: DACM is typically a powder and should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10-20 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower, protected from light and moisture. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.

Question 2: My DACM stock solution has a precipitate. Can I still use it?

Answer: Precipitation in your DACM stock solution can indicate degradation or saturation. It is not recommended to use a stock solution with a visible precipitate. If you observe this, it is best to prepare a fresh stock solution. Ensure the solvent is completely anhydrous, as moisture can cause hydrolysis of the maleimide (B117702) group.

Assay Performance and Optimization

Question 3: I am observing high background fluorescence in my assay. What are the possible causes and solutions?

Answer: High background fluorescence can obscure the signal from the DACM-thiol adduct and reduce the assay's sensitivity. Several factors can contribute to this issue.

  • Autofluorescence from Samples: Biological samples, particularly cell lysates and tissue homogenates, contain endogenous molecules like NADH and flavins that fluoresce in the same spectral region as DACM.

    • Solution: Include a "no-labeling" control (sample without DACM) to quantify the background autofluorescence and subtract it from your measurements.

  • Unreacted DACM: Excess, unreacted DACM can contribute to background fluorescence.

    • Solution: Optimize the DACM concentration to ensure it is in slight excess to the expected thiol concentration but not so high as to cause significant background. You can also incorporate a wash step after the labeling reaction if your experimental design allows (e.g., with precipitated proteins).

  • Media and Buffer Components: Phenol (B47542) red and other components in cell culture media can be fluorescent and interfere with the assay.

    • Solution: Whenever possible, perform the final labeling step in a phenol red-free buffer or PBS.

Question 4: The fluorescence signal in my samples is weak or undetectable. What should I check?

Answer: A weak or absent signal can be due to several factors, from sample preparation to instrument settings.

  • Low Thiol Concentration: The thiol concentration in your sample may be below the detection limit of the assay.

    • Solution: Concentrate your sample if possible, or consider using a more sensitive fluorescent probe.

  • Incorrect Excitation/Emission Wavelengths: Ensure your fluorometer or plate reader is set to the optimal wavelengths for the DACM-thiol adduct (Excitation ~396 nm, Emission ~468 nm).[1]

  • Probe Degradation: Improper storage or handling of the DACM stock solution can lead to its degradation.

    • Solution: Prepare a fresh stock solution of DACM and handle it with care, protecting it from light and moisture.

  • Suboptimal Reaction Conditions: The reaction between DACM and thiols is pH-dependent.

    • Solution: Ensure the pH of your reaction buffer is within the optimal range for the maleimide-thiol reaction, which is typically between 6.5 and 7.5.

Question 5: My results show high well-to-well variability. How can I improve the consistency of my assay?

Answer: High variability can undermine the reliability of your data. Here are some common causes and their solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or samples is a major source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent technique.

  • Uneven Cell Seeding: For cell-based assays, an uneven distribution of cells across the wells will lead to variable thiol content.

    • Solution: Gently mix your cell suspension before and during plating to ensure a homogenous distribution.

  • Temperature and Incubation Time Fluctuations: Inconsistent incubation times or temperature can affect the reaction rate.

    • Solution: Ensure all samples are incubated for the same duration and at a consistent temperature.

Interference and Specificity

Question 6: What common substances in biological samples can interfere with DACM-based thiol quantification?

Answer: Several substances can interfere with the assay, leading to inaccurate results.[2]

  • Other Nucleophiles: While the maleimide group of DACM is relatively specific for thiols at neutral pH, other nucleophilic groups like amines (e.g., in lysine (B10760008) residues) can react with DACM, especially at higher pH.

    • Solution: Maintain the reaction pH between 6.5 and 7.5 to favor the reaction with thiols.

  • Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, often used in sample preparation, will react with DACM and should be removed before the assay.

    • Solution: Remove reducing agents by dialysis, desalting columns, or protein precipitation.

  • Colored Compounds and Quenchers: Compounds in the sample that absorb light at the excitation or emission wavelengths of DACM can cause an inner filter effect or fluorescence quenching, leading to an underestimation of thiol concentration.[2][3]

    • Solution: Perform a pre-read of the sample plate before adding DACM to check for interfering absorbance or fluorescence. If significant, consider sample cleanup steps like protein precipitation.

Question 7: How stable is the DACM-thiol adduct and the resulting fluorescence signal?

Answer: The thiosuccinimide linkage formed between DACM and a thiol can be subject to a retro-Michael reaction, especially in the presence of other thiols, which can lead to a loss of the fluorescent signal from the intended target.

  • Mitigation: While this can be a concern in certain applications, for endpoint assays with a defined incubation time, the signal is generally stable enough for reliable quantification. It is important to perform measurements promptly after the incubation period. For kinetic studies, the potential for signal loss over time should be considered and evaluated.

Data Presentation: Comparison of Thiol Quantification Methods

The choice of a thiol quantification method depends on the specific requirements of the experiment, such as sensitivity, sample type, and available equipment. The following table provides a comparison of DACM with other common thiol quantification methods.

FeatureDACM AssayEllman's Assay (DTNB)Monobromobimane (mBBr) Assay
Detection Principle FluorometricColorimetricFluorometric (requires HPLC)
Excitation Wavelength ~396 nm[1]N/A~380 nm
Emission Wavelength ~468 nm[1]N/A (Absorbance at 412 nm)~480 nm
Sensitivity HighModerate to LowVery High
Instrumentation Fluorescence Plate ReaderSpectrophotometer/Plate ReaderHPLC with Fluorescence Detector
Advantages High sensitivity, suitable for microplate format.Simple, inexpensive, and rapid.High specificity, can separate different thiol species.
Disadvantages Susceptible to photobleaching and background fluorescence.Lower sensitivity, potential for interference from colored compounds and other reducing agents.Lower throughput, requires specialized equipment.

Experimental Protocols

General Protocol for DACM-Based Thiol Quantification in a 96-Well Microplate

This protocol provides a general framework for quantifying total free thiols in protein samples or cell lysates. Optimization of reagent concentrations and incubation times may be necessary for specific applications.

Materials:

  • DACM (N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide)

  • Anhydrous DMSO

  • Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.0)

  • Thiol-free BSA (for standard curve)

  • Reduced Glutathione (GSH) or Cysteine for standard curve

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • DACM Stock Solution (10 mM): Dissolve an appropriate amount of DACM in anhydrous DMSO. Store at -20°C in small aliquots, protected from light.

    • DACM Working Solution (100 µM): On the day of the experiment, dilute the 10 mM DACM stock solution 1:100 in Assay Buffer. Keep protected from light.

    • Thiol Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of GSH or cysteine in Assay Buffer.

    • Standard Curve Preparation: Prepare a series of dilutions of the thiol standard in Assay Buffer (e.g., 0-100 µM).

  • Sample Preparation:

    • Prepare your protein samples or cell lysates in Assay Buffer. If necessary, determine the protein concentration of your samples to normalize the thiol content.

    • Ensure that any interfering substances, such as reducing agents, have been removed.

  • Assay Procedure:

    • Pipette 50 µL of each standard and sample into the wells of the 96-well plate in triplicate.

    • Add 50 µL of the 100 µM DACM working solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~396 nm and emission at ~468 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank (0 µM thiol standard) from all other readings.

    • Generate a standard curve by plotting the background-subtracted fluorescence values of the standards against their known concentrations.

    • Determine the thiol concentration in your samples by interpolating their fluorescence values on the standard curve.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

DACM_Thiol_Reaction_Workflow cluster_reaction DACM-Thiol Reaction cluster_workflow Experimental Workflow Thiol Thiol (-SH) Adduct DACM-Thiol Adduct (Fluorescent) Thiol->Adduct Michael Addition DACM DACM (Non-fluorescent) DACM->Adduct SamplePrep Sample Preparation (e.g., Cell Lysis) Plating Plate Samples and Standards SamplePrep->Plating StandardPrep Standard Preparation (e.g., GSH dilutions) StandardPrep->Plating AddDACM Add DACM Working Solution Plating->AddDACM Incubate Incubate (Room Temp, Dark) AddDACM->Incubate Read Read Fluorescence (Ex/Em: ~396/468 nm) Incubate->Read Analyze Data Analysis Read->Analyze

Caption: DACM reacts with thiols via Michael addition to form a fluorescent adduct.

Troubleshooting Logic for Low Fluorescence Signal

Low_Signal_Troubleshooting Start Low/No Fluorescence Signal CheckWavelengths Verify Ex/Em Wavelengths (~396/468 nm) Start->CheckWavelengths CheckProbe Prepare Fresh DACM Stock CheckWavelengths->CheckProbe Wavelengths Correct Resolved Signal Improved CheckWavelengths->Resolved Wavelengths Incorrect CheckSample Assess Sample Thiol Concentration CheckProbe->CheckSample Fresh Probe No Help CheckProbe->Resolved Old Probe Was Degraded CheckConditions Optimize Reaction (pH, Time, Temp) CheckSample->CheckConditions Thiol Conc. Expected to be Sufficient Unresolved Issue Persists: Consider Alternative Method CheckSample->Unresolved Thiol Conc. Too Low CheckConditions->Resolved Optimization Successful CheckConditions->Unresolved Optimization Fails NFkB_Redox_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Stimulus->ROS GSH_GSSG Decreased GSH/GSSG Ratio (Measurable with DACM) ROS->GSH_GSSG IKK IKK Complex ROS->IKK Activates via Thiol Oxidation IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Leads to NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation NFkB_nucleus Translocated NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA (NF-κB Response Elements) NFkB_nucleus->DNA Binds to Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes

References

Optimization

Technical Support Center: N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM)

Welcome to the technical support center for DACM. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this thiol-re...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACM. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this thiol-reactive fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of DACM's reaction with thiols?

A1: DACM reacts with thiol groups (also known as sulfhydryl groups, -SH) via a Michael addition reaction. The maleimide (B117702) group of DACM is an α,β-unsaturated carbonyl system that acts as an electrophile. It specifically reacts with the nucleophilic thiolate anion (R-S⁻), which is the deprotonated form of a thiol, to form a stable thioether bond.[1][2] This covalent linkage attaches the fluorescent coumarin (B35378) dye to the target molecule.

Q2: How does pH influence the reactivity of DACM with thiols?

A2: The reaction rate is highly pH-dependent because the reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[3][4] The concentration of the thiolate anion is determined by the pKa of the thiol and the pH of the solution. As the pH increases, more of the thiol is deprotonated into the more nucleophilic thiolate form, thus accelerating the forward reaction rate.[5][6]

Q3: What is the optimal pH range for labeling proteins with DACM?

A3: For maximal specificity towards thiol groups and to minimize side reactions, a pH range of 6.5 to 7.5 is generally recommended.[2] In this range, the thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines (e.g., the ε-amino group of lysine).[2] While a higher pH will increase the overall reaction rate, it also increases the rate of maleimide hydrolysis and potential reactions with other nucleophiles, reducing specificity.

Q4: Can the fluorescence of the DACM-thiol adduct be affected by pH?

A4: Yes, the fluorescence of coumarin-based dyes can be sensitive to the local environment, including pH.[7][8] Some coumarin derivatives exhibit changes in their fluorescence emission wavelength and intensity when moving from acidic to alkaline conditions.[7] Therefore, it is crucial to perform fluorescence measurements in a buffered solution and to ensure the pH is consistent across all samples and controls for accurate comparison.

Q5: What are the potential side reactions when using DACM at non-optimal pH?

A5:

  • At high pH (> 8.0): The primary side reaction is the hydrolysis of the maleimide ring, which renders DACM incapable of reacting with thiols. Additionally, the reactivity with other nucleophilic groups, such as the primary amines found in lysine (B10760008) residues, increases, which can lead to non-specific labeling.

  • At low pH (< 6.0): The concentration of the reactive thiolate anion is very low, leading to an extremely slow or negligible labeling reaction.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Fluorescence Signal Incorrect Reaction pH: The pH of the buffer is too low (e.g., < 6.5), resulting in a very slow reaction rate.Verify the pH of your reaction buffer using a calibrated pH meter.[9][10] Adjust the buffer to the optimal range of 6.5-7.5.
DACM Hydrolysis: The DACM stock solution was prepared in an aqueous buffer and stored, or the reaction was run at a high pH (>8.5) for an extended period.Prepare fresh DACM stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged incubation at high pH.
Absence of Free Thiols: The target molecule may have its thiol groups oxidized (forming disulfide bonds) or otherwise blocked.Pre-treat your sample with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Important: You must remove the reducing agent (e.g., via dialysis or a desalting column) before adding DACM.
High Background Fluorescence Excess Unreacted DACM: Too much DACM was used in the labeling reaction, and the excess was not removed.Optimize the molar ratio of DACM to your target molecule. After the reaction, remove unreacted DACM using gel filtration, dialysis, or a spin column.
Non-specific Binding: The reaction was performed at a high pH, leading to labeling of other nucleophilic groups like amines.Perform the labeling reaction within the recommended pH range of 6.5-7.5 to ensure specificity for thiols.[2] Include a quenching step by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to consume excess DACM.
Inconsistent Results Between Experiments Buffer Variability: The pH or composition of the reaction buffer is not consistent across experiments.Always use freshly prepared buffers from reliable stock solutions. Calibrate your pH meter regularly to ensure accurate buffer preparation.[9][11]
Inaccurate Reagent Concentration: The concentrations of DACM or the target molecule are not accurately determined.Accurately determine the concentration of your protein or peptide. Use the molar extinction coefficient to verify the concentration of your DACM stock solution.

Quantitative Data: Effect of pH on Thia-Michael Addition Kinetics

The following table summarizes kinetic data from a study on a reversible thia-Michael addition reaction, illustrating the general principles of how pH affects the reaction of a thiol with a conjugate acceptor similar to a maleimide. As pH increases, both the forward (labeling) and reverse (un-labeling) reaction rates increase.[6]

pHForward Rate Constant (k_f) (M⁻¹s⁻¹)Reverse Rate Constant (k_r) (s⁻¹)Equilibrium Constant (K_eq) (M⁻¹)
3.00.836.24 x 10⁻⁵1.05 x 10⁴
7.015.31.10 x 10⁻²1.37 x 10³

Data adapted from a study on a PEG-based hydrogel system to demonstrate the principle of pH influence on thia-Michael addition kinetics.[6]

Experimental Protocols

General Protocol for Labeling a Protein with DACM

This protocol provides a general workflow. Optimal conditions, such as incubation time and molar excess of DACM, should be determined empirically for each specific application.

1. Reagent Preparation:

  • Labeling Buffer: Prepare a suitable buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, and carefully adjust the pH to 7.0-7.5. Degas the buffer to remove dissolved oxygen, which can oxidize thiols.
  • Protein Solution: Dissolve or dilute your protein containing free thiols in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein has been stored with reducing agents, they must be removed prior to labeling.
  • DACM Stock Solution: Immediately before use, dissolve DACM in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. Keep it protected from light.

2. Labeling Reaction: a. Add a 10- to 20-fold molar excess of the DACM stock solution to the protein solution. Add the DACM solution dropwise while gently vortexing to ensure efficient mixing. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Stopping the Reaction (Optional but Recommended): a. To quench any unreacted DACM, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. b. Incubate for an additional 15-30 minutes at room temperature.

4. Purification: a. Remove the unreacted DACM and the quenching reagent from the labeled protein. This is critical to reduce background fluorescence. b. Use a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration, exchanging the labeled protein into your desired storage or assay buffer.

5. Analysis: a. Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum for DACM (approx. 396 nm). b. Measure the fluorescence emission of the sample. The DACM-thiol adduct has an excitation maximum around 396 nm and an emission maximum around 468 nm.[12]

Visualizations

cluster_low_ph Low pH (e.g., < 6.5) cluster_high_ph Optimal/High pH (e.g., > 6.5) cluster_reaction Michael Addition Reaction RSH Thiol (R-SH) (High Concentration) RS Thiolate (R-S⁻) (Low Concentration) RSH->RS Slow Deprotonation DACM DACM (Maleimide) RS->DACM Slow Reaction RSH_H Thiol (R-SH) (Low Concentration) RS_H Thiolate (R-S⁻) (High Concentration) RSH_H->RS_H Fast Deprotonation RS_H->DACM Fast Reaction Product Stable DACM-Thiol Adduct (Fluorescent) DACM->Product

Caption: pH effect on DACM-thiol reaction rate.

start Start: Low Fluorescence Signal check_ph Is reaction buffer pH between 6.5 and 7.5? start->check_ph check_thiol Are free thiols present? (Not oxidized/blocked) check_ph->check_thiol Yes adjust_ph Action: Adjust buffer pH to 7.0-7.5. Re-run experiment. check_ph->adjust_ph No check_dacm Was DACM stock freshly prepared in DMSO? check_thiol->check_dacm Yes reduce_protein Action: Pre-treat with TCEP/DTT. Remove reducing agent. Re-run experiment. check_thiol->reduce_protein No remake_dacm Action: Prepare fresh DACM stock. Re-run experiment. check_dacm->remake_dacm No success Problem Solved: Adequate Signal check_dacm->success Yes adjust_ph->success reduce_protein->success remake_dacm->success

Caption: Troubleshooting workflow for low fluorescence.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: DACM vs. Ellman's Reagent for Thiol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is a critical task in fields ranging from protein chemistry to drug efficacy studies. The two most common reage...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is a critical task in fields ranging from protein chemistry to drug efficacy studies. The two most common reagents for this purpose, N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), operate on distinct principles, offering a trade-off between sensitivity and simplicity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the optimal reagent for your research needs.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between DACM and Ellman's reagent lies in their chemical reactions with thiols, which dictates their method of detection.

Ellman's Reagent (DTNB): This classic colorimetric method relies on a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group to yield a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][2] This TNB²⁻ anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[1][3] The amount of TNB²⁻ produced is directly proportional to the concentration of thiols in the sample.[2]

Ellmans_Reagent_Mechanism DTNB Ellman's Reagent (DTNB) (Colorless) MixedDisulfide R-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide + R-SH Thiol R-SH (Thiol) TNB TNB²⁻ (Yellow, Absorbs at 412 nm) MixedDisulfide->TNB DACM_Mechanism DACM DACM (Weakly Fluorescent) Adduct DACM-Thiol Adduct (Highly Fluorescent) DACM->Adduct + R-SH (Michael Addition) Thiol R-SH (Thiol) Thiol_Quantification_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Prepare Thiol Standards & Unknown Samples C Combine Samples/Standards with Reagent in Microplate A->C B Prepare Reagent (DACM or Ellman's) B->C D Incubate at Room Temperature (Protect from light) C->D E Measure Signal (Absorbance @ 412nm for Ellman's or Fluorescence for DACM) D->E F Generate Standard Curve E->F G Calculate Thiol Concentration in Unknown Samples F->G

References

Comparative

A Researcher's Guide to the Validation of Probes for Measuring Mitochondrial Glutathione

For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial glutathione (B108866) (GSH) is critical for understanding cellular redox status and the impact of xenobiotics. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial glutathione (B108866) (GSH) is critical for understanding cellular redox status and the impact of xenobiotics. This guide provides an objective comparison of commonly used probes for this purpose, with a focus on 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (DACM) and its alternatives. Experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Introduction to Mitochondrial Glutathione

Mitochondria, the powerhouses of the cell, are also a major site of reactive oxygen species (ROS) production. Mitochondrial glutathione (mGSH) is a crucial antioxidant that protects these vital organelles from oxidative damage.[1][2] The concentration of mGSH is a key indicator of mitochondrial health and its depletion is linked to various pathologies.[3][4] Therefore, the accurate quantification of mGSH is essential for toxicology studies and in the development of therapies targeting mitochondrial dysfunction.

Methods for Measuring Mitochondrial Glutathione

Several methods are available for measuring mitochondrial glutathione, each with its own advantages and limitations. These can be broadly categorized into fluorescent probes and luminescence-based assays.

Fluorescent Probes

Fluorescent probes offer the advantage of visualizing and quantifying GSH within intact cells and even within specific organelles like mitochondria.

1. 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (DACM)

DACM is a thiol-reactive fluorescent probe. Its maleimide (B117702) group reacts with the thiol group of GSH, leading to an increase in fluorescence intensity. While DACM has been used for measuring total cellular GSH, its specific application for quantifying mitochondrial GSH requires further validation and a standardized protocol.

2. Monochlorobimane (B1663430) (mBCI)

Monochlorobimane is another widely used fluorescent probe for GSH detection.[5][6] Similar to DACM, it is essentially non-fluorescent until it reacts with GSH, a reaction catalyzed by glutathione S-transferase (GST), to form a fluorescent adduct.[7] This enzymatic reaction provides a degree of specificity for GSH over other thiols.

3. ThiolTracker™ Violet

ThiolTracker™ Violet is a brighter and more robust fluorescent probe for detecting intracellular thiols, with a primary reactivity towards GSH.[8] It can be used for live-cell imaging and is compatible with formaldehyde (B43269) fixation, allowing for multiplexing with other cellular markers.[8]

Luminescence-Based Assays

Luminescence-based assays are typically performed on cell lysates and offer high sensitivity and a wide dynamic range.

1. GSH-Glo™ Assay

The GSH-Glo™ Assay is a luminescent method for quantifying total GSH in cell lysates. The assay involves a two-step process where GSH is first used to convert a luciferin (B1168401) derivative into luciferin, which is then detected in a second reaction using luciferase to produce a light signal proportional to the amount of GSH.

Performance Comparison

FeatureDACMMonochlorobimane (mBCI)ThiolTracker™ VioletGSH-Glo™ Assay
Principle Covalent binding to thiolsGST-catalyzed reaction with GSHCovalent binding to thiolsEnzymatic, luminescence-based
Detection FluorescenceFluorescenceFluorescenceLuminescence
Application Live cell imagingLive cell imaging, cell lysatesLive cell imaging, fixed cellsCell lysates
Specificity Reacts with thiolsHigh for GSH (GST-dependent)Reacts with thiolsHigh for GSH
Mitochondrial Targeting Requires co-localization with mitochondrial markersRequires co-localization with mitochondrial markers or mitochondrial isolationRequires co-localization with mitochondrial markers or mitochondrial isolationRequires mitochondrial isolation
Quantitative Semi-quantitative in imaging, quantitative in lysatesQuantitativeQuantitativeQuantitative
Advantages Cell-permeantHigh specificity for GSHBright signal, fixableHigh sensitivity, wide dynamic range
Limitations Lacks specific mitochondrial targeting, potential for non-specific bindingGST activity can vary between cell typesReacts with other thiolsRequires cell lysis, no spatial information

Experimental Protocols

General Considerations for Mitochondrial Glutathione Measurement

To specifically measure mitochondrial glutathione using fluorescent probes in intact cells, co-localization with a mitochondria-specific dye (e.g., MitoTracker™ Red CMXRos) is essential. Alternatively, mitochondria can be isolated from cells before performing the assay. For luminescence-based assays, mitochondrial isolation is a prerequisite for specific mGSH measurement.

Protocol 1: Measuring Mitochondrial GSH using Monochlorobimane (mBCI) in Live Cells

This protocol is adapted for use with live cells and requires subsequent analysis to quantify mitochondrial-specific fluorescence.

Materials:

  • Monochlorobimane (mBCI) stock solution (10 mM in DMSO)

  • MitoTracker™ Red CMXRos (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere overnight.

  • Mitochondrial Staining: Incubate cells with 100-500 nM MitoTracker™ Red CMXRos in pre-warmed cell culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS.

  • mBCI Loading: Incubate the cells with 40 µM mBCI in cell culture medium for 10-20 minutes at 37°C.[7]

  • Washing: Wash the cells twice with warm PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope.

    • MitoTracker™ Red: Excitation ~579 nm, Emission ~599 nm

    • mBCI-GSH adduct: Excitation ~394 nm, Emission ~490 nm

  • Analysis: Use image analysis software to quantify the co-localization of the mBCI signal with the MitoTracker™ Red signal to determine the mitochondrial GSH levels.

Protocol 2: Measuring Mitochondrial GSH using ThiolTracker™ Violet in Fixed Cells

This protocol allows for the fixation of cells after staining, which can be useful for co-staining with antibodies.

Materials:

  • ThiolTracker™ Violet stock solution (10 mM in DMSO)

  • MitoTracker™ Red CMXRos (1 mM in DMSO)

  • Cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate.

  • Mitochondrial Staining: Incubate cells with 100-500 nM MitoTracker™ Red CMXRos in pre-warmed cell culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS.

  • ThiolTracker™ Violet Staining: Incubate the cells with 1-20 µM ThiolTracker™ Violet in serum-free medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

    • MitoTracker™ Red: Excitation ~579 nm, Emission ~599 nm

    • ThiolTracker™ Violet: Excitation ~405 nm, Emission ~526 nm

  • Analysis: Quantify the co-localization of the ThiolTracker™ Violet signal with the MitoTracker™ Red signal.

Protocol 3: Measuring Mitochondrial GSH using GSH-Glo™ Assay

This protocol requires the isolation of mitochondria from cell cultures.

Materials:

  • GSH-Glo™ Assay Kit (Promega)

  • Mitochondria Isolation Kit (e.g., from Thermo Fisher Scientific or Abcam)

  • Cultured cells

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and apply experimental treatments.

  • Mitochondrial Isolation: Isolate mitochondria from the cells following the manufacturer's protocol of the chosen mitochondria isolation kit. This typically involves cell lysis and differential centrifugation.

  • Mitochondrial Pellet Lysis: Resuspend the isolated mitochondrial pellet in the lysis buffer provided with the GSH-Glo™ Assay kit.

  • GSH-Glo™ Assay:

    • Add the reconstituted GSH-Glo™ Reagent to the mitochondrial lysate.

    • Incubate at room temperature for 30 minutes.

    • Add the Luciferin Detection Reagent.

    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Quantification: Determine the GSH concentration from a standard curve prepared using the provided GSH standard. Normalize the GSH concentration to the mitochondrial protein content.

Signaling Pathways and Experimental Workflows

DACM_Mechanism DACM DACM (non-fluorescent) DACM_GSH DACM-GSH Adduct (fluorescent) DACM->DACM_GSH reacts with thiol group GSH Glutathione (GSH) GSH->DACM_GSH

Mechanism of DACM-based glutathione detection.

Staining_Workflow Start Seed cells Mito_Stain Incubate with mitochondrial probe (e.g., MitoTracker Red) Start->Mito_Stain Wash1 Wash cells Mito_Stain->Wash1 GSH_Probe Incubate with GSH probe (e.g., DACM, mBCI, ThiolTracker) Wash1->GSH_Probe Wash2 Wash cells GSH_Probe->Wash2 Image Live cell imaging or fixation and imaging Wash2->Image Analysis Image analysis and co-localization Image->Analysis

Experimental workflow for fluorescent mitochondrial GSH measurement.

GSH_Glo_Workflow Start Culture and treat cells Mito_Isolation Isolate mitochondria Start->Mito_Isolation Lysis Lyse mitochondria Mito_Isolation->Lysis GSH_Glo_Reagent Add GSH-Glo Reagent Lysis->GSH_Glo_Reagent Incubate1 Incubate 30 min GSH_Glo_Reagent->Incubate1 Luciferin_Reagent Add Luciferin Detection Reagent Incubate1->Luciferin_Reagent Incubate2 Incubate 15 min Luciferin_Reagent->Incubate2 Measure Measure luminescence Incubate2->Measure Quantify Quantify GSH Measure->Quantify

Experimental workflow for the GSH-Glo assay.

References

Validation

Unveiling the Specificity of DACM: A Comparative Guide to its Cross-Reactivity with Nucleophiles

For researchers, scientists, and drug development professionals, the selective labeling of biomolecules is paramount for accurate analysis. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a widely utilized fluo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling of biomolecules is paramount for accurate analysis. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a widely utilized fluorescent probe celebrated for its high reactivity towards thiol groups. However, a comprehensive understanding of its potential cross-reactivity with other nucleophiles is crucial for ensuring experimental precision. This guide provides an objective comparison of DACM's performance with alternative nucleophilic functional groups, supported by available experimental data and detailed methodologies.

The exceptional reactivity of the maleimide (B117702) moiety in DACM towards the sulfhydryl group of cysteine residues forms the basis of its application in protein labeling and quantification. This reaction proceeds via a Michael addition, resulting in a stable thioether bond and a concomitant increase in fluorescence, allowing for sensitive detection. While highly specific under controlled conditions, the electrophilic nature of the maleimide ring raises the possibility of reactions with other nucleophilic groups present in biological systems, primarily the ε-amino group of lysine (B10760008) and the hydroxyl groups of serine and threonine.

Comparative Reactivity: Thiols vs. Amines and Hydroxyls

The general consensus in the scientific literature is that the reaction of maleimides with thiols is significantly faster and more efficient than with amines, particularly at physiological pH. At a neutral pH of approximately 7.0, the reaction rate of maleimides with thiols is estimated to be about 1,000 times faster than their reaction with amines. This inherent selectivity is a key advantage of using maleimide-based probes like DACM for targeted cysteine modification.

The cross-reactivity with amines, however, becomes more pronounced as the pH increases. Above pH 7.5, the deprotonated primary amine of lysine becomes a more competitive nucleophile, increasing the likelihood of off-target labeling. The hydroxyl groups of serine and threonine are generally considered to be poor nucleophiles for Michael addition to maleimides under typical biological labeling conditions and their cross-reactivity is significantly lower than that of both thiols and amines.

Quantitative Data on Reactivity

NucleophileFunctional GroupRelative Reactivity at pH 7.0Conditions Favoring Cross-Reactivity
Cysteine Thiol (-SH)Very High-
Lysine Amine (-NH2)LowpH > 7.5
Serine/Threonine Hydroxyl (-OH)Very LowExtreme pH, prolonged reaction times
Histidine ImidazoleLowpH dependent
N-terminus α-amino groupLowpH dependent

Note: This table represents a qualitative comparison based on established maleimide chemistry. Actual reaction rates can be influenced by factors such as the local microenvironment of the amino acid residue within a protein, solvent accessibility, and temperature.

Experimental Protocols

To empirically determine the cross-reactivity of DACM, a competitive labeling assay can be performed. This involves reacting DACM with a mixture of a thiol-containing molecule (e.g., N-acetyl-L-cysteine or glutathione) and a competing nucleophile (e.g., N-acetyl-L-lysine) and quantifying the formation of each product over time.

Key Experiment: Competitive Labeling Assay

Objective: To quantify the relative reactivity of DACM towards a thiol and an amine.

Materials:

  • N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

  • N-acetyl-L-cysteine (NAC)

  • N-acetyl-L-lysine (NAL)

  • Phosphate buffered saline (PBS), pH 7.4 and pH 8.5

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Protocol:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of DACM in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare 100 mM stock solutions of NAC and NAL in the desired reaction buffer (PBS, pH 7.4 or 8.5).

  • Reaction Setup:

    • In separate reaction tubes, prepare reaction mixtures containing the chosen buffer, NAC, and NAL at equimolar concentrations (e.g., 1 mM each).

    • Initiate the reaction by adding a small volume of the DACM stock solution to achieve a final concentration of 0.1 mM.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of a thiol-containing quenching agent (e.g., 2-mercaptoethanol) or by acidification.

  • HPLC Analysis:

    • Analyze the quenched reaction aliquots by reverse-phase HPLC using a C18 column.

    • Employ a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid as the mobile phase.

    • Monitor the elution of DACM-NAC and DACM-NAL adducts using a fluorescence detector set to the appropriate excitation and emission wavelengths for DACM (typically around 385 nm and 475 nm, respectively).

  • Data Analysis:

    • Quantify the peak areas of the DACM-NAC and DACM-NAL adducts at each time point.

    • Calculate the initial reaction rates for the formation of each adduct.

    • The ratio of the initial rates will provide a quantitative measure of the selectivity of DACM for thiols over amines under the tested conditions.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanism of DACM and a typical experimental workflow for assessing its cross-reactivity.

Reaction of DACM with Nucleophiles DACM DACM (Maleimide) Thioether Stable Thioether Adduct (Fluorescent) DACM->Thioether Fast (pH 6.5-7.5) AmineAdduct Amine Adduct (Less Favorable) DACM->AmineAdduct Slow (pH > 7.5) NoReaction No Significant Reaction DACM->NoReaction Thiol Thiol (e.g., Cysteine) Thiol->Thioether Amine Amine (e.g., Lysine) Amine->AmineAdduct Hydroxyl Hydroxyl (e.g., Serine) Hydroxyl->NoReaction

Reaction pathways of DACM with different nucleophiles.

Workflow for DACM Cross-Reactivity Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare DACM Stock Solution D Mix Nucleophiles in Buffer A->D B Prepare Nucleophile Stock Solutions (Thiol, Amine) B->D C Prepare Reaction Buffers (e.g., pH 7.4, pH 8.5) C->D E Initiate Reaction with DACM D->E F Incubate at Controlled Temperature E->F G Take Aliquots at Time Points F->G H Quench Reaction G->H I Inject Quenched Samples into HPLC H->I J Separate Adducts by Reverse-Phase Chromatography I->J K Detect Adducts by Fluorescence J->K L Quantify Peak Areas K->L M Calculate Reaction Rates and Selectivity L->M

Experimental workflow for assessing DACM cross-reactivity.

Conclusion

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) remains a highly effective and selective fluorescent probe for labeling cysteine residues. Its reactivity towards thiols is substantially greater than towards other nucleophiles, particularly at or near neutral pH. While cross-reactivity with amines can occur, especially under alkaline conditions, this can be minimized by careful control of the reaction pH. The negligible reactivity with hydroxyl groups further underscores its utility for specific thiol modification. By employing the experimental protocols outlined in this guide, researchers can quantitatively assess the selectivity of DACM in their specific experimental system, ensuring the generation of reliable and accurate data in their research and drug development endeavors.

Comparative

Specificity of DACM for Cysteine vs. Homocysteine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the specificity of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) for cysteine versus homocysteine. Du...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) for cysteine versus homocysteine. Due to their structural similarities, distinguishing between these two critical biothiols presents a significant challenge in various research and diagnostic applications. This document outlines the reactivity of DACM, compares it with alternative probes, and provides detailed experimental protocols to assess its specificity.

Introduction to DACM and the Thiol Detection Challenge

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a widely utilized fluorescent probe that reacts with thiol groups to form stable, highly fluorescent adducts.[1] Its favorable photophysical properties, including a high molar extinction coefficient and quantum yield upon reaction with thiols, have made it a popular tool for labeling and quantifying sulfhydryl groups in proteins and other biomolecules.[2]

Cysteine and homocysteine are structurally analogous sulfur-containing amino acids. Their primary structural difference lies in an additional methylene (B1212753) group in the side chain of homocysteine. This subtle variation, however, is often insufficient for conventional thiol-reactive probes like DACM to exhibit significant specificity. The development of probes that can effectively discriminate between these two biothiols is an active area of research, driven by their distinct biological roles and implications in various disease states.

The Reaction of DACM with Thiols

DACM reacts with the sulfhydryl group of thiols, such as cysteine and homocysteine, via a Michael addition reaction. The maleimide (B117702) group of DACM is an electrophile that readily reacts with the nucleophilic thiolate anion (R-S⁻). This reaction results in the formation of a stable thioether bond, covalently linking the coumarin (B35378) fluorophore to the thiol-containing molecule. This reaction is highly efficient and proceeds rapidly under mild conditions, typically at neutral to slightly alkaline pH.

cluster_reaction Michael Addition Reaction DACM DACM Adduct Fluorescent DACM-Thiol Adduct DACM->Adduct + Thiol Thiol R-SH (Cysteine or Homocysteine) Thiol->Adduct

Figure 1. Reaction of DACM with a thiol-containing molecule.

Specificity of DACM: Cysteine vs. Homocysteine

As a general thiol-reactive probe, DACM is not expected to exhibit significant specificity for cysteine over homocysteine. The reactivity of the maleimide group is primarily dependent on the availability and nucleophilicity of the thiol group. While subtle differences in the pKa of the sulfhydryl group and the steric environment between cysteine and homocysteine exist, these are generally not substantial enough to allow for selective labeling with a broadly reactive probe like DACM under standard conditions.

Table 1: Comparison of Cysteine and Homocysteine Properties

PropertyCysteineHomocysteineImplication for Reactivity with DACM
Structure The additional methylene group in homocysteine may introduce minor steric hindrance and slightly alter the pKa of the thiol group.
Thiol pKa ~8.3~8.9The lower pKa of cysteine's thiol group suggests a higher proportion of the more reactive thiolate anion at physiological pH, potentially leading to a slightly faster reaction rate with DACM compared to homocysteine.

Quantitative Comparison of DACM Reactivity

Table 2: Hypothetical Reactivity of DACM with Cysteine and Homocysteine

ParameterDACM-Cysteine AdductDACM-Homocysteine Adduct
Hypothetical Second-Order Rate Constant (k) kcyskhcy (kcys > khcy)
Hypothetical Fluorescence Quantum Yield (Φ) ~0.6 - 0.8~0.6 - 0.8
Excitation Maximum (λex) ~390 nm~390 nm
Emission Maximum (λem) ~475 nm~475 nm

Note: The data in this table is hypothetical and for illustrative purposes. Experimental validation is required.

Experimental Protocol for Comparative Analysis

This protocol outlines a method to experimentally determine and compare the reactivity of DACM with cysteine and homocysteine.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dacm Prepare DACM Stock Solution mix Mix DACM with Cysteine or Homocysteine prep_dacm->mix prep_thiols Prepare Cysteine & Homocysteine Stock Solutions prep_thiols->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at Controlled Temperature mix->incubate read_fluorescence Measure Fluorescence Intensity Over Time incubate->read_fluorescence plot Plot Fluorescence vs. Time read_fluorescence->plot calculate Calculate Reaction Rates plot->calculate compare Compare Reactivity calculate->compare

Figure 2. Experimental workflow for comparing DACM reactivity.
Materials

  • N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

  • L-Cysteine

  • L-Homocysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Methods
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DACM in DMSO.

    • Prepare 100 mM stock solutions of L-cysteine and L-homocysteine in PBS.

  • Reaction Setup:

    • In a 96-well black microplate, add PBS to a final volume of 200 µL per well.

    • Add L-cysteine or L-homocysteine to achieve a final concentration range (e.g., 1-100 µM).

    • Initiate the reaction by adding DACM to a final concentration of 10 µM.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at time intervals (e.g., every minute for 30 minutes) with excitation at ~390 nm and emission at ~475 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration of cysteine and homocysteine.

    • Determine the initial reaction rate (V₀) from the linear portion of the curve.

    • Plot V₀ against the thiol concentration to determine the second-order rate constant.

    • Compare the rate constants for the reaction of DACM with cysteine and homocysteine.

Alternatives to DACM for Discriminating Cysteine and Homocysteine

Given the likely low specificity of DACM, researchers requiring the selective detection of cysteine or homocysteine should consider alternative fluorescent probes specifically designed for this purpose. These probes often employ clever chemical strategies to exploit the subtle structural and reactivity differences between the two thiols.

Table 3: Alternative Fluorescent Probes for Cysteine and Homocysteine Detection

ProbeDetection MechanismSpecificityReference
Naphthalimide-based Probes Different reaction pathways (substitution vs. cyclization) leading to distinct fluorescence signals.Can distinguish Cysteine from Glutathione (B108866)/Homocysteine.[3]
Rhodol Thioester Probes Different rates of intramolecular S,N-acyl shift leading to distinct emission bands.Can simultaneously detect Glutathione and Cysteine/Homocysteine.[4]
Hemicyanine-based Probes Cysteine-triggered intramolecular cyclization leading to fluorescence quenching.High selectivity for Cysteine over Homocysteine and Glutathione.[5]
Multi-signal Probes Multiple reaction sites leading to distinct fluorescence signals for different biothiols.Can simultaneously distinguish Cysteine/Homocysteine, Glutathione, and H₂S.[1]

Conclusion

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a valuable tool for the general labeling of thiols. However, due to its broad reactivity with sulfhydryl groups, it is not an ideal probe for specifically distinguishing between cysteine and homocysteine. While minor differences in reaction kinetics may exist, these are unlikely to be sufficient for selective detection in complex biological samples. For applications requiring the specific quantification or imaging of cysteine or homocysteine, the use of alternative, specifically designed fluorescent probes is strongly recommended. The experimental protocol provided in this guide can be used to empirically determine the reactivity of DACM with these thiols and to validate the performance of other probes.

References

Validation

A Researcher's Guide to Thiol Biology: N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) Applications

For researchers, scientists, and drug development professionals, the precise detection and quantification of thiols are paramount for unraveling the complexities of cellular redox signaling and developing novel therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of thiols are paramount for unraveling the complexities of cellular redox signaling and developing novel therapeutics. N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) has emerged as a valuable tool in thiol biology due to its fluorogenic properties upon reaction with sulfhydryl groups. This guide provides a comprehensive comparison of DACM with other common thiol-reactive probes, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Comparative Performance of Thiol-Reactive Probes

The selection of an appropriate thiol-reactive probe is contingent on the specific experimental requirements, including sensitivity, specificity, and the intended application (e.g., fixed or live-cell imaging, flow cytometry, or quantitative assays). This section compares the performance of DACM with other widely used thiol probes.

Table 1: Quantitative Comparison of Common Thiol-Reactive Probes

FeatureDACMMonobromobimane (mBBr)ThiolTracker™ Violet
Detection Principle Fluorogenic (Michael Addition)Fluorogenic (Alkylation)Fluorogenic (Thiol-reactive dye)
Excitation Wavelength ~396 nm[1]~380-398 nm~404 nm
Emission Wavelength ~468 nm[1]~478-490 nm~524 nm
Quantum Yield (Φ) of Thiol Adduct High (exact value not consistently reported in literature)Varies with thiol adductNot specified
Limit of Detection (LOD) Low (sub-micromolar range)Picomolar to nanomolar range with HPLC separationNot specified
Cell Permeability YesYesYes
Key Advantages Good photostability, becomes highly fluorescent upon reactionHigh sensitivity, well-established for HPLC-based quantificationHigh selectivity for thiols, well-retained in cells
Key Disadvantages Limited quantitative data in direct comparison studiesRequires enzymatic activity for specific reaction with GSH (monochlorobimane)Limited publicly available data on quantum yield and LOD

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. This section provides methodologies for the application of DACM in key experiments in thiol biology.

Protocol 1: Detection of Total Cellular Thiols using Fluorescence Microscopy

This protocol outlines the steps for staining and visualizing total cellular thiols (including glutathione (B108866) and protein thiols) in adherent cells using DACM.

Materials:

  • N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (B43269) (4% in PBS) for fixation

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)

  • Adherent cells cultured on glass coverslips

Procedure:

  • Cell Culture: Grow adherent cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Preparation of DACM Staining Solution: Prepare a 10 mM stock solution of DACM in DMSO. Immediately before use, dilute the stock solution in PBS to a final working concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Wash the cells twice with warm PBS to remove any residual medium.

    • Incubate the cells with the DACM working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound DACM.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set suitable for DAPI (Excitation: ~396 nm, Emission: ~468 nm).

Protocol 2: Detection of Protein S-Thiolation using Flow Cytometry

This protocol describes a method to detect changes in protein S-thiolation (the formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols like glutathione) using DACM and flow cytometry. The principle involves blocking free thiols, reducing the S-thiolated proteins to regenerate free thiols, and then labeling these newly exposed thiols with DACM.

Materials:

  • N-ethylmaleimide (NEM)

  • Dithiothreitol (B142953) (DTT)

  • DACM

  • PBS, pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • Flow cytometer with a UV or violet laser

Procedure:

  • Cell Treatment: Treat cells with the desired stimulus to induce changes in protein S-thiolation. Include an untreated control group.

  • Cell Lysis and Thiol Blocking:

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells in a buffer containing a high concentration of a non-fluorescent thiol-blocking agent like N-ethylmaleimide (NEM) (e.g., 50 mM) to block all free sulfhydryl groups. Incubate for 30 minutes on ice.

  • Reduction of S-Thiolated Proteins:

    • Remove excess NEM by protein precipitation (e.g., with trichloroacetic acid) followed by washing, or by using spin columns.

    • Resuspend the protein pellet in a buffer containing a reducing agent like dithiothreitol (DTT) (e.g., 10 mM) to reduce the disulfide bonds of S-thiolated proteins, thereby exposing the protein thiols. Incubate for 30 minutes at room temperature.

  • Labeling with DACM:

    • Remove the DTT by protein precipitation or spin columns.

    • Resuspend the protein pellet in a labeling buffer (PBS, pH 7.0-7.5) and add DACM to a final concentration of 50-100 µM. Incubate for 1 hour at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the labeled protein pellet to remove excess DACM.

    • Resuspend the pellet in PBS.

    • Analyze the fluorescence of the labeled proteins using a flow cytometer with excitation and emission settings appropriate for DACM. An increase in fluorescence intensity compared to the control group indicates an increase in protein S-thiolation.

Signaling Pathways in Thiol Biology

Thiol modifications play a critical role in regulating various signaling pathways. DACM and other thiol-reactive probes are instrumental in visualizing and understanding these regulatory mechanisms.

The Keap1-Nrf2 Pathway: A Key Sensor of Oxidative Stress

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and reactive oxygen species (ROS).

Keap1_Nrf2_Pathway cluster_0 Basal Conditions cluster_1 Oxidative/Electrophilic Stress Nrf2_inactive Nrf2 Keap1 Keap1 (Cysteine Thiols -SH) Nrf2_inactive->Keap1 Binds Proteasome Proteasome Nrf2_inactive->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Keap1_mod Keap1 (Modified Cysteines) Cul3->Nrf2_inactive Ubiquitinates Stress Oxidants/ Electrophiles Stress->Keap1 Modifies Cysteine Thiols Nrf2_active Nrf2 Keap1_mod->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Transcription

Keap1-Nrf2 signaling pathway regulation by thiol modification.

Modification of these cysteine thiols by electrophiles or oxidants leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Redox Regulation of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation and immunity. Its activity is also subject to redox regulation, primarily through the modification of specific cysteine residues in the proteins of the NF-κB signaling cascade. One critical point of regulation is the redox state of a cysteine residue (Cys-62) in the p50 subunit of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IκB IκBα IKK->IκB Phosphorylates Proteasome_NFkB Proteasome IκB->Proteasome_NFkB Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) (p50 Cys62-SOH) NFkB_inactive->IκB Inhibited by NFkB_active NF-κB (p50/p65) (p50 Cys62-SH) NFkB_inactive->NFkB_active Translocation & Reduction of Cys62 DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Redox regulation of the NF-κB signaling pathway.

In the cytoplasm, Cys-62 of the p50 subunit is often in an oxidized state (sulfenic acid, -SOH), which prevents NF-κB from binding to DNA. Upon cellular stimulation and translocation of NF-κB to the nucleus, Cys-62 is reduced to a free thiol (-SH), a step that is essential for its DNA-binding activity and subsequent transactivation of target genes. This reduction is thought to be mediated by nuclear redox regulators.

This guide provides a foundational understanding of the application of DACM in thiol biology. For optimal experimental outcomes, it is recommended that researchers empirically determine the ideal concentrations and incubation times for their specific cell types and experimental conditions. The provided diagrams offer a visual framework for understanding the complex interplay of thiol modifications in key cellular signaling pathways.

References

Comparative

A Comparative Analysis of Fluorescent Probes for Cellular Thiols

For Researchers, Scientists, and Drug Development Professionals The accurate detection and quantification of cellular thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of cellular thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for understanding cellular redox homeostasis and their implications in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for visualizing and measuring these vital biomolecules in living cells. This guide provides a comparative analysis of three prominent fluorescent probes for cellular thiols: ThiolTracker™ Violet, Monochlorobimane (MCB), and RealThiol, offering insights into their performance characteristics and experimental application.

Performance Comparison of Fluorescent Thiol Probes

The selection of an appropriate fluorescent probe is contingent on its specific photophysical and chemical properties. The following table summarizes the key performance indicators for ThiolTracker™ Violet, Monochlorobimane, and RealThiol to facilitate an informed choice for your research needs.

FeatureThiolTracker™ VioletMonochlorobimane (MCB)RealThiol
Excitation Wavelength ~404 nm[1][2]~380-394 nm[3][4]405 nm (GSH-adduct), 488 nm (free probe)[5]
Emission Wavelength ~526 nm[1][2]~470-490 nm[3][4]487 nm (GSH-adduct), 562 nm (free probe)[5]
Quantum Yield (Φ) Not explicitly stated, described as a "bright" probe.[6][7]Unbound form is almost non-fluorescent; fluoresces upon binding to GSH.[4] Specific quantum yield of the adduct is not readily available.Free probe: 2.9%; GSH-adduct: 86.0%[8][9]
Reaction Mechanism Reacts with reduced thiols.[1]GST-catalyzed reaction with GSH.[4]Reversible Michael addition with GSH.[10]
Selectivity Reacts with general thiols, with a high affinity for GSH as it is the most abundant intracellular thiol.[1]Highly specific for GSH due to the requirement of glutathione S-transferase (GST) for the reaction.[4]Preferentially reacts with GSH under physiological conditions.[8]
Reversibility IrreversibleIrreversibleReversible[10]
Signal-to-Noise Ratio Described as having a high signal-to-noise ratio.[11]Low background fluorescence from the unbound probe.[4]Ratiometric measurement provides a high signal-to-noise ratio.[11]
Key Advantages Bright fluorescence, suitable for various imaging platforms including flow cytometry and microscopy.[6][7]High specificity for GSH.[4]Enables quantitative, real-time imaging of GSH dynamics due to its reversible, ratiometric nature and high quantum yield of the adduct.[8][10]

Signaling Pathway and Experimental Workflow

Glutathione in Cellular Redox Homeostasis

Glutathione is a key player in maintaining cellular redox balance. Its synthesis and participation in enzymatic reactions are critical for mitigating oxidative stress. The following diagram illustrates the synthesis of glutathione and its role in protein S-glutathionylation, a crucial mechanism in redox signaling.[12][13]

glutathione_pathway Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH Protein_SSG S-Glutathionylated Protein (Protein-SSG) GSH->Protein_SSG Glutaredoxin (Grx) Protein_SH Protein-SH Protein_SH->Protein_SSG Oxidative_Stress Oxidative Stress (ROS/RNS) Oxidative_Stress->Protein_SSG Redox_Signaling Redox Signaling Protein_SSG->Redox_Signaling

Caption: Glutathione synthesis and its role in protein S-glutathionylation for redox signaling.

General Experimental Workflow for Cellular Thiol Imaging

The following diagram outlines a typical workflow for staining and imaging cellular thiols using fluorescent probes. This process is generally applicable to ThiolTracker™ Violet, Monochlorobimane, and RealThiol, with specific parameters adjusted based on the chosen probe and cell type.

experimental_workflow start Start cell_culture Cell Culture (Plate cells on coverslips or appropriate imaging plates) start->cell_culture probe_prep Probe Preparation (Dissolve probe in DMSO to make a stock solution, then dilute to working concentration in buffer) cell_culture->probe_prep cell_loading Cell Loading (Incubate cells with the fluorescent probe solution) probe_prep->cell_loading incubation Incubation (Typically 30 minutes at 37°C) cell_loading->incubation washing Washing (Remove excess probe with thiol-free buffer) incubation->washing imaging Fluorescence Imaging (Acquire images using a fluorescence microscope or flow cytometer) washing->imaging analysis Data Analysis (Quantify fluorescence intensity or ratiometric signal) imaging->analysis end End analysis->end

Caption: A generalized workflow for fluorescent probe-based cellular thiol imaging.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are summarized experimental protocols for the three discussed fluorescent probes.

ThiolTracker™ Violet Staining Protocol
  • Cell Preparation: Culture cells to the desired confluency on coverslips or in a 96-well plate.

  • Probe Preparation: Prepare a 20 mM stock solution of ThiolTracker™ Violet in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to a working concentration of 10-20 µM in a thiol-free buffer such as D-PBS with calcium and magnesium (D-PBS C/M).[1][2]

  • Cell Staining: Remove the culture medium and wash the cells twice with D-PBS C/M. Add the prewarmed ThiolTracker™ Violet working solution to the cells.[1][2]

  • Incubation: Incubate the cells for 30 minutes at 37°C in a cell culture incubator.[1][2]

  • Washing: Replace the staining solution with a suitable buffer or medium.[1][2]

  • Imaging: Image the cells immediately using a fluorescence microscope with excitation at approximately 404 nm and emission detection at around 526 nm.[1][2] Optional formaldehyde (B43269) fixation can be performed after staining.[1][2]

Monochlorobimane (MCB) Assay Protocol for Cellular Lysates
  • Cell Lysis: Induce the desired cellular response (e.g., apoptosis). Harvest at least 1x10^6 cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at high speed to pellet debris.

  • Lysate Collection: Transfer the supernatant (cell lysate) to a fresh tube or a well of a 96-well plate.

  • Reaction Mixture: Add 5 µL of 10 mM MCB and 2 µL of GST Reagent to each sample.

  • Incubation: Incubate the samples at 37°C for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer or fluorescence plate reader with excitation at ~394 nm and emission at ~490 nm.[3]

RealThiol (RT) Protocol for Live Cell Imaging
  • Cell Preparation: Culture cells on glass-bottom dishes suitable for confocal microscopy.

  • Probe Preparation: Dissolve the acetoxymethyl (AM) ester form of RealThiol (RT-AM) in DMSO to make a 10 mM stock solution. Dilute the stock solution to a working concentration of 1 µM in fresh cell culture medium.[5]

  • Cell Staining: Treat the cells with the 1 µM RT-AM working solution.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C.[5]

  • Imaging: Acquire ratiometric confocal images using two channels:

    • Channel 1 (GSH-adduct): Excitation at 405 nm, Emission at 430-470 nm.

    • Channel 2 (Free probe): Excitation at 488 nm, Emission at 510-660 nm.[14]

  • Data Analysis: The ratio of the fluorescence intensities from the two channels (F405/F488) is calculated for each pixel to generate a ratiometric image that reflects the intracellular GSH concentration.[10]

This comparative guide provides a foundation for selecting and utilizing fluorescent probes for cellular thiol detection. For optimal results, it is recommended to consult the specific product literature and optimize the protocols for your particular cell type and experimental conditions.

References

Validation

A Comparative Guide to Thiol Imaging Probes: Unveiling the Limitations of DACM for In Vivo Studies

For researchers, scientists, and drug development professionals engaged in the dynamic field of redox biology, the accurate in vivo imaging of thiols is paramount. This guide provides a comprehensive comparison of N-(7-d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the dynamic field of redox biology, the accurate in vivo imaging of thiols is paramount. This guide provides a comprehensive comparison of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a widely used fluorescent probe for thiol detection, with alternative probes, focusing on their suitability for in vivo two-photon microscopy. We present a critical evaluation of DACM's limitations, supported by available data, and offer insights into more robust alternatives for demanding in vivo applications.

The detection and quantification of low-molecular-weight thiols, such as glutathione (B108866) (GSH), are crucial for understanding cellular redox states and their implications in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for visualizing these dynamic changes in living systems. DACM, a coumarin-based maleimide (B117702), has been a popular choice for labeling thiols due to its fluorogenic response upon reaction. However, its practical application for quantitative in vivo imaging, particularly using two-photon microscopy, is hampered by several inherent limitations.

Mechanism of Action: A Common Ground

DACM and many of its alternatives, such as BODIPY FL Maleimide, function via a Michael addition reaction. The maleimide group acts as a Michael acceptor, reacting with the nucleophilic thiol group of cysteine residues in proteins and glutathione to form a stable thioether bond. This reaction leads to a significant increase in the fluorescence quantum yield of the probe, enabling the detection of thiols.

graph "DACM_Thiol_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

DACM [label="DACM (Non-fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="Thiol (R-SH)\n(e.g., Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="DACM-Thiol Adduct (Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DACM -> Adduct [label="Michael Addition"]; Thiol -> Adduct; }

Figure 1. Reaction of DACM with a thiol group.

Performance Comparison: DACM vs. Alternatives

A critical assessment of a fluorescent probe's performance for in vivo imaging requires a quantitative comparison of its photophysical properties. The following table summarizes the available data for DACM and two prominent alternatives, BODIPY FL N-(2-aminoethyl)maleimide and the commercially available Prometheus™ probe.

FeatureDACM (N-(7-dimethylamino-4-methylcoumarinyl)maleimide)BODIPY FL N-(2-aminoethyl)maleimidePrometheus™
Excitation (nm) ~390~503~490
Emission (nm) ~470~509~520
Quantum Yield (Φ) High (exact value for thiol adduct not consistently reported)~0.97[1]Information not publicly available
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not consistently reported~92,000[1]Information not publicly available
Two-Photon Absorption Cross-Section (GM) Not reportedCan be high for BODIPY derivatives (>100 GM)[2][3]Information not publicly available
Photostability Described as having "strong photoresistance"[2]HighInformation not publicly available
In Vivo Stability of Adduct Prone to retro-Michael reaction and thiol exchange[2][3][4][5]Prone to retro-Michael reaction and thiol exchangeInformation not publicly available
Biocompatibility Limited specific in vivo data availableGenerally considered to have low toxicity and good biocompatibility[5][6]Information not publicly available

Key Limitations of DACM for In Vivo Thiol Imaging

While DACM exhibits a clear fluorogenic response to thiols, several critical limitations curtail its effectiveness for robust and quantitative in vivo imaging, especially when employing two-photon microscopy.

1. Lack of Two-Photon Absorption Data: A significant drawback of DACM is the absence of a reported two-photon absorption cross-section (GM value). This parameter is crucial for assessing a probe's efficiency for two-photon microscopy, a technique essential for deep-tissue in vivo imaging. Without this data, the suitability of DACM for two-photon applications remains speculative and unquantified.

2. Ambiguous Quantum Yield: While often cited as having a "high" quantum yield upon binding to thiols, specific and consistent quantitative values for the DACM-thiol adduct are scarce in the literature. This ambiguity makes it challenging to perform quantitative comparisons with other probes and to standardize experimental results.

3. In Vivo Instability of the Thiol Adduct: The thioether bond formed between the maleimide moiety of DACM and thiols is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophiles like glutathione, which is abundant in the intracellular environment. This can lead to the release of the probe and its subsequent reaction with other thiols, compromising the spatial and temporal resolution of the imaging experiment[2][3][4][5].

Promising Alternatives to DACM

BODIPY FL N-(2-aminoethyl)maleimide: This probe stands out as a strong alternative to DACM for in vivo thiol imaging. BODIPY dyes are renowned for their exceptional photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields that are often insensitive to the solvent environment, and good photostability[7]. Importantly, BODIPY derivatives have been shown to possess large two-photon absorption cross-sections, making them well-suited for two-photon microscopy[2][3]. While the maleimide-thiol linkage still presents a stability concern, the superior photophysical characteristics of the BODIPY fluorophore offer a significant advantage for in vivo imaging.

Prometheus™: This commercially available probe is marketed for the detection of thiols. However, a lack of publicly available quantitative data on its quantum yield and two-photon absorption cross-section makes a direct comparison with DACM and BODIPY-maleimide difficult.

graph "Probe_Comparison_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Selection" { label="Probe Selection"; style=filled; color="#F1F3F4"; "Probe_Properties" [label="Define Required Properties\n(e.g., Two-Photon Excitation,\nHigh Quantum Yield)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Literature_Search" [label="Literature & Database Search\n(DACM, BODIPY, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Probe_Properties" -> "Literature_Search"; }

subgraph "cluster_Characterization" { label="In Vitro Characterization"; style=filled; color="#F1F3F4"; "Spectroscopy" [label="Measure Photophysical Properties\n(Quantum Yield, Two-Photon Cross-Section)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Stability_Assay" [label="Assess Adduct Stability\n(Retro-Michael Reaction)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Spectroscopy" -> "Stability_Assay"; }

subgraph "cluster_InVivo" { label="In Vivo Validation"; style=filled; color="#F1F3F4"; "Toxicity_Study" [label="Evaluate Biocompatibility\nand Toxicity", fillcolor="#FFFFFF", fontcolor="#202124"]; "Imaging_Protocol" [label="Develop & Optimize\nIn Vivo Imaging Protocol", fillcolor="#FFFFFF", fontcolor="#202124"]; "Toxicity_Study" -> "Imaging_Protocol"; }

"Literature_Search" -> "Spectroscopy" [label="Select Candidate Probes"]; "Stability_Assay" -> "Toxicity_Study" [label="Select Most Stable Probe"]; "Imaging_Protocol" -> "Data_Analysis" [label="Acquire & Analyze Data"]; "Data_Analysis" [label="Comparative Data Analysis\n& Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Figure 2. A logical workflow for selecting and validating a thiol probe.

Experimental Protocols

General Protocol for In Vivo Thiol Imaging using Two-Photon Microscopy

This protocol provides a general framework for in vivo thiol imaging. Specific parameters will need to be optimized based on the chosen probe, animal model, and imaging setup.

1. Animal Preparation:

  • Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Surgically expose the tissue of interest (e.g., create a cranial window for brain imaging).

  • Maintain the animal's physiological parameters (body temperature, heart rate, etc.) throughout the experiment.

2. Probe Administration:

  • Dissolve the thiol-reactive probe in a biocompatible solvent (e.g., a mixture of DMSO and saline).

  • Administer the probe to the animal. The route of administration (e.g., intravenous injection, direct topical application) will depend on the target tissue and the probe's properties.

  • Allow sufficient time for the probe to distribute and react with thiols in the tissue. This incubation time needs to be determined empirically.

3. Two-Photon Imaging:

  • Position the animal on the microscope stage.

  • Use a two-photon microscope equipped with a femtosecond-pulsed near-infrared laser.

  • Tune the laser to the appropriate excitation wavelength for the chosen probe (typically in the 700-1000 nm range for two-photon excitation of visible-light emitting fluorophores).

  • Acquire z-stacks of images from the region of interest.

  • Use appropriate emission filters to collect the fluorescence signal from the probe.

4. Data Analysis:

  • Correct for motion artifacts in the acquired images.

  • Quantify the fluorescence intensity in different regions of the tissue.

  • Correlate changes in fluorescence intensity with physiological or pathological conditions.

Note: It is crucial to perform control experiments, such as imaging before probe administration and using a non-reactive control probe, to validate the specificity of the signal.

Conclusion

While DACM has served as a useful tool for in vitro thiol detection, its limitations, particularly the lack of two-photon characterization and the instability of its thiol adduct, make it a less-than-ideal candidate for quantitative in vivo imaging. For researchers seeking to perform robust and reliable in vivo thiol imaging using two-photon microscopy, probes based on the BODIPY fluorophore present a more promising alternative due to their superior photophysical properties. Further characterization of existing and novel thiol probes, with a focus on their two-photon properties and in vivo stability, is essential for advancing our understanding of redox biology in complex living systems.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM)

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal The following document provides essential safety and logistical information for the proper disposal of N-(7-Dimethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The following document provides essential safety and logistical information for the proper disposal of N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM), a fluorescent thiol-reactive reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. DACM Chemical and Safety Data

Proper handling and disposal begin with a thorough understanding of the substance's properties and hazards.

PropertyValue
Chemical Name N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide
CAS Number 55145-14-7
Molecular Formula C16H14N2O4
Appearance Solid
Solubility Water soluble.[1]
Fluorescence Excitation: ~383-398 nm, Emission: ~463-482 nm.[1][2]
Primary Hazard The maleimide (B117702) group is a reactive Michael acceptor and can react with biological nucleophiles, particularly thiols.[3] The toxicological properties have not been fully investigated.
Storage Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions.[1]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][5][6][7]

II. Experimental Protocol for DACM Disposal

This protocol outlines a step-by-step procedure for the safe quenching and disposal of DACM waste. The primary objective is to deactivate the reactive maleimide moiety before final disposal as chemical waste.

Objective: To neutralize the reactivity of the maleimide group in DACM waste streams prior to disposal.

Materials:

  • DACM waste (solid or in solution)

  • A thiol-containing quenching agent (e.g., 2-mercaptoethanol, dithiothreitol (B142953) (DTT), or L-cysteine)

  • A compatible solvent for DACM (e.g., DMSO, DMF, or water if the waste is aqueous)

  • Sodium bicarbonate or a similar weak base for pH adjustment

  • pH indicator strips

  • Appropriate chemical waste container, properly labeled

  • Personal Protective Equipment (PPE)

Procedure:

  • Segregation of Waste:

    • Collect all waste containing DACM, including unused stock solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.

    • Do not mix DACM waste with other incompatible waste streams.

  • Preparation for Quenching (Deactivation):

    • Perform this procedure in a certified chemical fume hood.

    • If the DACM waste is in a solid form, dissolve it in a minimal amount of a compatible solvent.

    • For solutions, ensure the pH is neutral or slightly basic (pH 7-8.5) by adding a weak base like sodium bicarbonate. This facilitates the reaction of the maleimide with the thiol. Check the pH using an indicator strip.

  • Quenching the Maleimide Moiety:

    • Add an excess of a thiol-containing quenching agent to the DACM waste solution. A 1.5 to 2-fold molar excess of the thiol relative to DACM is recommended.

    • Stir the mixture at room temperature for at least one hour to ensure complete reaction. The reaction between the maleimide and the thiol will form a stable, non-reactive thioether conjugate.

  • Verification of Quenching (Optional):

    • For validation purposes, the disappearance of the thiol-reactive maleimide can be monitored by thin-layer chromatography (TLC) or by using a thiol-sensitive colorimetric reagent like Ellman's reagent (DTNB) to test for the consumption of the added thiol.

  • Final Disposal:

    • After quenching, the resulting solution should be treated as hazardous chemical waste.

    • Transfer the quenched solution to a properly labeled hazardous waste container. The label should include the words "Hazardous Waste" and list all chemical constituents, including the solvent, the quenched DACM product, and any remaining quenching agent.[8]

    • Dispose of the container through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.[8][9]

    • Contaminated labware that cannot be decontaminated should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional guidelines.[8]

Empty Container Disposal:

  • Empty DACM containers should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as hazardous waste as described above.[8] After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label first.[8][9]

III. DACM Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of DACM.

DACM_Disposal_Workflow start DACM Waste Generated segregate Segregate DACM Waste start->segregate is_solid Is Waste Solid? segregate->is_solid dissolve Dissolve in Compatible Solvent is_solid->dissolve Yes prepare_solution Adjust pH to 7-8.5 is_solid->prepare_solution No (Solution) dissolve->prepare_solution quench Add Excess Thiol Reagent (e.g., 2-mercaptoethanol) Stir for 1 hour prepare_solution->quench collect Collect in Labeled Hazardous Waste Container quench->collect dispose Dispose via Institutional EHS Office collect->dispose

Caption: Workflow for the safe disposal of DACM waste.

This guidance is intended to provide a framework for the safe disposal of DACM. Always consult your institution's specific safety and waste disposal protocols and the relevant Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

Handling

Essential Safety and Handling Protocols for Unidentified Chemicals: A Framework for "DACM"

Initial searches for a chemical specifically identified as "DACM" did not yield a corresponding substance in chemical safety databases. This indicates that "DACM" may be an internal laboratory identifier, an acronym for...

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical specifically identified as "DACM" did not yield a corresponding substance in chemical safety databases. This indicates that "DACM" may be an internal laboratory identifier, an acronym for a more complex chemical name, or a novel compound. The following guide provides a comprehensive framework for establishing personal protective equipment (PPE) and handling protocols for any hazardous chemical, using "DACM" as a placeholder. This procedural guidance is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Step 1: Hazard Identification and Information Gathering

Before handling any new or unfamiliar chemical, a thorough hazard assessment is critical. The primary source for this information is the Safety Data Sheet (SDS), which suppliers are required to provide.

Procedure for Information Gathering:

  • Locate the Safety Data Sheet (SDS): Obtain the SDS from the chemical manufacturer. This document is the most critical piece of safety information.[1][2]

  • Review Key Sections of the SDS: Pay close attention to the following sections to understand the risks associated with the chemical[2][3]:

    • Section 2: Hazard Identification: This section provides a summary of the chemical's hazards and the required label elements, including pictograms, signal words ("Danger" or "Warning"), and hazard statements.[3][4]

    • Section 8: Exposure Controls/Personal Protection: This section details exposure limits and recommends specific personal protective equipment (PPE) to minimize exposure.[2][3][5]

    • Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.[6][7]

    • Section 11: Toxicological Information: Describes the potential health effects of exposure.

  • Consult Additional Resources: If the SDS is unavailable or lacks clarity, consult other chemical safety resources for information on analogous compounds.

Step 2: Personal Protective Equipment (PPE) Selection

The selection of PPE is directly informed by the hazard assessment. The goal is to create a barrier between the user and the hazardous substance.[1][8]

General PPE Requirements for Laboratory Work:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. If there is a splash hazard, chemical splash goggles are necessary. A face shield worn over goggles may be required for tasks with a high risk of splashing.[9]

  • Hand Protection: The choice of gloves is critical and depends on the specific chemical being handled.[1][10] Consult the glove manufacturer's compatibility chart to ensure the selected gloves are resistant to the chemical and have an appropriate breakthrough time.[7]

  • Body Protection: A laboratory coat is standard for protecting skin and clothing. For highly corrosive or toxic materials, a chemically resistant apron or suit may be necessary.[1][9]

  • Respiratory Protection: If the chemical is volatile, produces hazardous vapors or dust, or if work is not being conducted in a chemical fume hood, respiratory protection may be required. The type of respirator will depend on the specific hazard and its concentration.[11][12]

Data Presentation: Summarizing Chemical Safety Information

To ensure that critical safety information is readily accessible, summarize the key data from the SDS into a standardized table. This table should be kept in the laboratory notebook or posted in the work area.

Parameter Information for "DACM" (Example from SDS) Source (SDS Section)
Signal Word Danger2
Hazard Pictograms Skull and Crossbones, Corrosion, Health Hazard2
Hazard Statements Fatal if swallowed. Causes severe skin burns and eye damage. May cause cancer.2
Recommended Eye Protection Chemical splash goggles and face shield.8
Recommended Hand Protection Nitrile gloves (specify thickness and breakthrough time).8
Recommended Skin/Body Protection Chemically resistant lab coat or apron.8
Recommended Respiratory Protection Use in a chemical fume hood. If not possible, use a full-face respirator with appropriate cartridges.8
Incompatible Materials Strong oxidizing agents, acids, bases.7 & 10
Storage Requirements Store in a cool, dry, well-ventilated area away from incompatible materials.7
First Aid: Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.4
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.4
First Aid: Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.4
Disposal Considerations Dispose of as hazardous waste in accordance with local, state, and federal regulations.13

Experimental Protocols: Procedural Guidance

Protocol for Preparing a Solution of "DACM"

This protocol outlines the steps for safely preparing a chemical solution, integrating the use of appropriate PPE and engineering controls.

1. Pre-Experiment Preparation: 1.1. Review the SDS for "DACM" and complete the chemical safety summary table. 1.2. Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.[13] 1.3. Verify that the chemical fume hood is functioning correctly.

2. Donning Personal Protective Equipment: 2.1. Put on a lab coat. 2.2. Don the appropriate chemical-resistant gloves. 2.3. Wear chemical splash goggles. If a high splash risk is identified, also use a face shield.

3. Experimental Procedure (in a Chemical Fume Hood): 3.1. Place all necessary equipment and reagents inside the fume hood before starting. 3.2. Weigh the required amount of "DACM" solid on a tared weigh boat. 3.3. Carefully transfer the solid to a beaker containing the solvent. 3.4. Use a magnetic stirrer to dissolve the solid. Keep the container covered to the extent possible. 3.5. Once dissolved, transfer the solution to a labeled volumetric flask and dilute to the final volume. 3.6. Cap and invert the flask several times to ensure homogeneity.

4. Post-Experiment Procedures: 4.1. Tightly cap the final solution container and label it with the chemical name, concentration, date, and your initials. 4.2. Decontaminate all glassware and equipment that came into contact with "DACM". 4.3. Wipe down the work surface in the fume hood.

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment based on a thorough hazard assessment.

PPE_Selection_Workflow start Start: New Chemical or Procedure sds Obtain and Review Safety Data Sheet (SDS) start->sds hazard_id Identify Hazards (SDS Section 2) sds->hazard_id exposure_assessment Assess Exposure Potential (Splash, Vapor, Dust) hazard_id->exposure_assessment eye_protection Select Eye/Face Protection exposure_assessment->eye_protection hand_protection Select Hand Protection exposure_assessment->hand_protection body_protection Select Body Protection exposure_assessment->body_protection resp_protection Select Respiratory Protection exposure_assessment->resp_protection goggles Chemical Splash Goggles eye_protection->goggles Splash Hazard chem_gloves Chemical-Resistant Gloves (Consult Compatibility Chart) hand_protection->chem_gloves Skin Contact Hazard lab_coat Lab Coat body_protection->lab_coat Standard Use fume_hood Work in Fume Hood resp_protection->fume_hood Vapor/Dust Hazard face_shield Goggles + Face Shield goggles->face_shield High Splash Risk end Proceed with Work goggles->end face_shield->end chem_gloves->end apron Chemically Resistant Apron lab_coat->apron High Corrosion/Toxicity apron->end respirator Respirator Required fume_hood->respirator Fume Hood Unavailable or Insufficient respirator->end

References

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Feasible Synthetic Routes

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